2,5-Difluorothioanisole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6F2S |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1,4-difluoro-2-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6F2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
InChI Key |
YTCRYPBRWJUWCR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and formula of 2,5-Difluorothioanisole
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 2,5-Difluorothioanisole (CAS: 106535-49-3), a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical compounds.[1] Characterized by its unique substitution pattern—a methylthio group flanked by fluorine atoms at the ortho and meta positions—this molecule serves as a critical bioisostere in medicinal chemistry, offering modulated lipophilicity and metabolic stability compared to its non-fluorinated analogs.[1] This document details its physicochemical properties, synthetic pathways, and analytical characterization protocols for researchers in drug discovery and process chemistry.[1]
Part 1: Chemical Identity & Physicochemical Properties[2]
The fundamental identity of this compound is defined by its thioether linkage and the electronic influence of the difluoro-substitution on the aromatic ring.[1]
Core Data Table[1]
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | 1,4-Difluoro-2-(methylthio)benzene |
| CAS Registry Number | 106535-49-3 |
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.18 g/mol |
| SMILES | CSC1=C(F)C=CC(F)=C1 |
| InChI Key | PDBSFQYRKCUYMB-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid (Standard State) |
| Predicted Boiling Point | ~180–185 °C (at 760 mmHg) |
| Predicted Density | ~1.25 g/cm³ |
Structural Analysis & Molecular Geometry
The molecule consists of a benzene core substituted with a methylthio (-SMe) group at position 1, and fluorine atoms at positions 2 and 5.[1]
-
Electronic Effects: The fluorine at the C2 position (ortho to sulfur) exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density on the sulfur atom.[1] This can lower the basicity of the sulfur lone pairs compared to unsubstituted thioanisole.[1]
-
Conformational Lock: The C2-Fluorine atom creates a steric and electrostatic repulsion with the methyl group of the thioether, potentially restricting free rotation around the C(aryl)-S bond, which is relevant for binding affinity in protein pockets.[1]
Part 2: Synthetic Pathways[1][2][3]
The synthesis of this compound can be approached via two primary methodologies: Nucleophilic Aromatic Substitution (S_NAr) or S-Methylation of Thiophenols .[1] The S-methylation route is generally preferred for laboratory-scale purity.[1]
Method A: S-Methylation of 2,5-Difluorothiophenol (Recommended)
This protocol utilizes 2,5-difluorothiophenol as the nucleophile, reacting with a methylating agent (MeI or DMS) under basic conditions.[1]
Reagents:
-
Precursor: 2,5-Difluorothiophenol (CAS 77380-20-8)[1]
-
Methylating Agent: Iodomethane (MeI) or Dimethyl sulfate
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: DMF or Acetone
Protocol:
-
Dissolution: Dissolve 1.0 eq of 2,5-difluorothiophenol in DMF (0.5 M concentration).
-
Deprotonation: Add 1.2 eq of anhydrous K₂CO₃. Stir at 0°C for 15 minutes to generate the thiolate anion.
-
Alkylation: Dropwise add 1.1 eq of Iodomethane (MeI).[1] The reaction is exothermic; maintain temperature <10°C during addition.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][2]
-
Purification: Flash column chromatography (Silica gel, 100% Hexanes) yields the pure oil.[1]
Method B: Nucleophilic Aromatic Substitution (S_NAr)
This method uses 1,2,4-trifluorobenzene, relying on the regioselectivity of the thiomethoxide attack.[1]
Reaction Scheme Visualization
Figure 1: Synthetic pathway via S-methylation of 2,5-difluorothiophenol.
Part 3: Analytical Characterization[1]
Validating the identity of this compound requires a multi-modal approach combining NMR and Mass Spectrometry.[1]
Nuclear Magnetic Resonance (NMR)[4][5][6]
-
¹H NMR (Chloroform-d):
-
¹⁹F NMR:
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (M+): 160 m/z.[3]
-
Fragmentation:
-
Loss of Methyl radical (M - 15): Peak at ~145 m/z.[1]
-
Loss of SMe radical (M - 47): Peak at ~113 m/z (Difluorophenyl cation).
-
Quality Control Decision Tree
Figure 2: Analytical quality control workflow for validating this compound.
Part 4: Applications in Medicinal Chemistry[7]
This compound is primarily utilized as a building block for fluorinated bioisosteres .[1]
-
Metabolic Stability: The strategic placement of fluorine atoms blocks metabolic "soft spots" on the phenyl ring (specifically at the 2 and 5 positions), preventing rapid oxidation by Cytochrome P450 enzymes.
-
Lipophilicity Modulation: The trifluoromethyl-like electronic environment created by the F-C-S motif increases lipophilicity (LogP) without adding the bulk of a CF₃ group, enhancing membrane permeability.[1]
-
Agrochemicals: Used as an intermediate in the synthesis of fungicides where the thioether moiety is later oxidized to a sulfoxide or sulfone to increase polarity and target binding.[1]
Part 5: Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Flammable Liquid (Category 4).
-
Handling: Perform all synthesis in a fume hood. Thioethers often possess a disagreeable odor; use bleach (sodium hypochlorite) to quench glassware and waste to oxidize residual sulfides and neutralize odor.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the sulfur to the sulfoxide.
References
-
BenchChem. (n.d.).[1] this compound Product Information. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2724989, 2,5-Difluoroanisole (Structural Analog). Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Product Search: Difluorothiophenol Derivatives. Retrieved from
-
ChemicalBook. (2024).[1] CAS 106535-49-3 Data. Retrieved from
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,4-Difluoro-2-(methylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Difluoro-2-(methylthio)benzene, a substituted aromatic compound, represents a unique confluence of functionalities that are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The methylthio group, also a common moiety in pharmaceuticals, can participate in various chemical transformations and modulate the electronic character of the aromatic ring. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,4-difluoro-2-(methylthio)benzene. In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and detailed data from analogous compounds to provide reliable estimations and predictive insights.
Molecular Structure and Key Features
The molecular structure of 1,4-difluoro-2-(methylthio)benzene consists of a benzene ring substituted with two fluorine atoms in a para arrangement (at positions 1 and 4) and a methylthio group at position 2.
Caption: Molecular structure of 1,4-difluoro-2-(methylthio)benzene.
This substitution pattern results in an electron-deficient aromatic ring due to the strong electron-withdrawing nature of the fluorine atoms. The methylthio group, while capable of donating electron density through resonance, is expected to have its electron-donating capacity attenuated by the inductive effects of the adjacent fluorine. This electronic interplay is crucial in determining the compound's reactivity and spectroscopic properties.
Predicted Physical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₇H₆F₂S | - |
| Molecular Weight | 160.19 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of thioanisole and other substituted benzenes.[1] |
| Boiling Point | ~180-190 °C | Interpolated from the boiling points of 1,4-difluorobenzene (88-89 °C) and thioanisole (188 °C). The addition of two fluorine atoms is expected to slightly lower the boiling point compared to thioanisole.[2] |
| Melting Point | < -15 °C | Expected to be lower than the melting point of thioanisole (-15 °C) due to the disruption of crystal packing by the fluorine substituents.[1] |
| Density | ~1.2 - 1.3 g/mL | Estimated based on the densities of 1,4-difluorobenzene (~1.11 g/mL) and the general increase in density with halogenation.[2] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, benzene). | Based on the solubility of thioanisole.[3] |
Proposed Synthesis
A plausible and efficient route for the synthesis of 1,4-difluoro-2-(methylthio)benzene is through a nucleophilic aromatic substitution (SNAr) reaction.[4] The high electron deficiency of the 1,4-difluorobenzene ring makes it susceptible to attack by nucleophiles. The fluorine atom at the 2-position is activated towards substitution by the para-fluorine atom.
Caption: Proposed synthesis of 1,4-difluoro-2-(methylthio)benzene via SNAr.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is adapted from general procedures for SNAr reactions on activated aryl fluorides.[4]
Materials:
-
1,4-Difluorobenzene
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask to dissolve the sodium thiomethoxide.
-
Substrate Addition: Slowly add 1,4-difluorobenzene (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1,4-difluoro-2-(methylthio)benzene.
Causality Behind Experimental Choices:
-
Choice of Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile, ideal for SNAr reactions.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they solvate the cation of the nucleophile, leaving the anion more reactive, and they can withstand the required reaction temperatures.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[4]
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the thiomethoxide and other potential side reactions.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of related compounds and known substituent effects.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and methylthio substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.1 - 7.3 | dd | JH-F ≈ 8-10 Hz, JH-H ≈ 2-3 Hz |
| H-5 | 6.9 - 7.1 | ddd | JH-F ≈ 8-10 Hz, JH-H ≈ 8-9 Hz, JH-H ≈ 2-3 Hz |
| H-6 | 7.0 - 7.2 | ddd | JH-F ≈ 5-7 Hz, JH-H ≈ 8-9 Hz, JH-F ≈ 2-3 Hz |
| -SCH₃ | 2.4 - 2.6 | s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the carbon atoms directly bonded to fluorine exhibiting large one-bond C-F coupling constants.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling |
| C-1 | 158 - 162 | d, ¹JC-F ≈ 240-250 Hz |
| C-2 | 120 - 125 | d, ²JC-F ≈ 20-25 Hz |
| C-3 | 115 - 120 | d, ³JC-F ≈ 7-9 Hz |
| C-4 | 155 - 159 | d, ¹JC-F ≈ 240-250 Hz |
| C-5 | 112 - 117 | d, ²JC-F ≈ 20-25 Hz |
| C-6 | 118 - 123 | d, ³JC-F ≈ 7-9 Hz |
| -SCH₃ | 15 - 20 | q |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-1 | -110 to -120 | m |
| F-4 | -115 to -125 | m |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-F and C-S bonds, as well as aromatic C-H and C=C stretching vibrations.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (-SCH₃) | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1250 - 1100 |
| C-S Stretch | 700 - 600 |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 160. Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 145, and potentially the loss of a fluorine atom or the entire methylthio group.
Chemical Reactivity and Stability
-
Nucleophilic Aromatic Substitution: The fluorine atoms on the ring can be susceptible to further nucleophilic attack under harsh conditions, though the presence of the methylthio group may modulate this reactivity.
-
Oxidation of the Sulfur Atom: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[1]
-
Electrophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it generally unreactive towards electrophilic aromatic substitution.
-
Stability: The compound is expected to be stable under normal laboratory conditions, but should be stored away from strong oxidizing agents.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 1,4-difluoro-2-(methylthio)benzene.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]
-
Toxicity: While specific toxicity data is unavailable, related compounds like thioanisole are harmful if swallowed and can cause skin and eye irritation.[7] Organofluorine compounds can also have unique toxicological profiles.
-
Flammability: Based on its predicted boiling point, it is likely a combustible liquid. Keep away from heat, sparks, and open flames.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Research and Development
The unique combination of fluorine and a methylthio group makes 1,4-difluoro-2-(methylthio)benzene a potentially valuable building block in several areas:
-
Drug Discovery: The difluorinated phenyl ring can serve as a bioisostere for other aromatic systems, offering improved metabolic stability and binding characteristics. The methylthio group can be a handle for further functionalization or can itself interact with biological targets.
-
Agrochemicals: The introduction of fluorine is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and bioavailability.
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of liquid crystals, polymers, and other advanced materials with specific electronic and physical properties.
Conclusion
1,4-Difluoro-2-(methylthio)benzene is a fascinating molecule with significant potential in various scientific disciplines. While direct experimental data remains scarce, this in-depth guide provides a robust framework of its predicted physical, chemical, and spectroscopic properties based on the well-established chemistry of its structural analogs. The proposed synthetic route via nucleophilic aromatic substitution offers a practical method for its preparation, opening the door for further investigation and application of this unique compound. As with any new chemical entity, careful experimental validation of these predicted properties is a crucial next step for any researcher or developer intending to work with this molecule.
References
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Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. (n.d.). ResearchGate. Retrieved from [Link]
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LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
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Senge, M. O., & Sample, H. C. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Retrieved from [Link]
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Li, Y., Feng, C., et al. (2026, January 21). Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations. Journal of Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Difluorobenzene. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]
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Katritzky, A. R., et al. (n.d.). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Modeling. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1,4-difluoro-. NIST WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thioanisole. PubChem. Retrieved from [Link]
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Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and... (n.d.). ResearchGate. Retrieved from [Link]
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Keshavarz, M. H. (n.d.). Group Contribution Method To Predict Boiling Points and Flash Points of Alkylbenzenes. Energy & Fuels. Retrieved from [Link]
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Hou, G.-L., et al. (2025, October 27). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1,4-difluoro-. NIST WebBook. Retrieved from [Link]
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(a) IR spectra of 1 after immersion in thioanisole and after... (n.d.). ResearchGate. Retrieved from [Link]
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CPAChem. (2024, January 19). Safety data sheet. Retrieved from [Link]
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Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. (n.d.). ACS Publications. Retrieved from [Link]
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Loba Chemie. (2017, October 12). THIOANISOLE EXTRA PURE MSDS. Retrieved from [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
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Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. (2025, August 10). ResearchGate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pentachlorothioanisole. NIST WebBook. Retrieved from [Link]
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Navigating the Unseen: A Technical Safety Guide to 2,5-Difluorothioanisole for Advanced Research
Introduction: Understanding the Profile of 2,5-Difluorothioanisole
This compound is an organofluorine compound that incorporates a thioether (thioanisole) moiety with a difluorinated benzene ring. Such structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms and the sulfur linkage.[1][2] The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design.[1] The thioether group offers a site for further chemical modification, such as oxidation to sulfoxides or sulfones, which can also modulate biological activity.[3][4]
Given its structure, an understanding of its potential hazards is critical for safe handling and use in experimental settings. This guide provides a comprehensive analysis of the inferred hazards and outlines detailed protocols for its safe management in a laboratory environment.
Hazard Identification and Inferred GHS Classification
Based on the hazard profiles of its structural analogs, this compound is anticipated to present several health and physical hazards. The following GHS classification has been inferred to guide risk assessment and the implementation of safety measures.
| Hazard Class | Inferred GHS Category | Basis for Classification from Analogous Compounds |
| Flammable Liquids | Category 4 (Combustible) | 2,5-Difluoroanisole is classified as a flammable liquid (Category 3)[5]. The presence of the sulfur atom is not expected to drastically alter its flammability, but a slightly higher flashpoint placing it in Category 4 is a reasonable prediction. 2,5-Difluoroaniline is also classified as a combustible liquid (Category 4).[6][7] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Thioanisole and 2,5-dichloroanisole are both classified as harmful if swallowed.[8][9] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) | 2,5-Difluoroaniline is classified as harmful in contact with skin.[7] |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | 2,5-Dichloroanisole and 2,5-difluoroaniline are classified as harmful if inhaled.[6][9] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Thioanisole, 2,5-difluoroanisole, and 2,5-dichloroanisole are all reported to cause skin irritation.[5][8][9] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | Thioanisole, 2,5-difluoroanisole, and 2,5-dichloroanisole are all reported to cause serious eye irritation.[5][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Thioanisole, 2,5-difluoroanisole, and 2,5-dichloroanisole may cause respiratory irritation.[5][9][11] |
Signal Word: Warning
Inferred Hazard Statements:
-
H312: Harmful in contact with skin.[7]
GHS Pictograms:
Safe Handling and Storage Protocols
Given the inferred hazards, a stringent set of handling and storage protocols is necessary to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12][13] This is critical to control the inhalation of potentially harmful vapors.[14] The fume hood also provides a contained space in the event of a spill.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.[15]
-
Eye Protection: Chemical safety goggles are the minimum requirement. When there is a risk of splashing, a face shield should be worn in addition to goggles.[16][17]
-
Hand Protection: Wear compatible chemical-resistant gloves.[16] Given the aromatic and sulfur-containing nature of the molecule, nitrile or neoprene gloves are generally suitable. Always check the glove manufacturer's compatibility data. Double-gloving is recommended for extended handling periods or when working with larger quantities.
-
Body Protection: A flame-resistant lab coat should be worn at all times.[12] For tasks with a higher risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), a properly fitted respirator with an organic vapor cartridge is necessary.
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] It should be kept away from sources of ignition, heat, and strong oxidizing agents.[13] The storage area should be clearly marked with the appropriate hazard warnings.
Emergency Procedures: A Step-by-Step Guide
In the event of an exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Rationale and Citations |
| Inhalation | 1. Immediately move the affected person to fresh air.[18] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[18] 3. Seek immediate medical attention.[8] | Based on the inferred respiratory irritation and potential for acute inhalation toxicity. Prompt removal from the contaminated environment is critical.[6][9] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[18] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[19] 3. If skin irritation persists, seek medical attention.[8] | To mitigate skin irritation and prevent absorption of the harmful substance through the skin.[5][7][8] |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] 2. Remove contact lenses if present and easy to do.[10] 3. Seek immediate medical attention.[8] | To prevent serious eye damage from the irritating properties of the compound.[5][9][10] |
| Ingestion | 1. Do NOT induce vomiting.[8] 2. Rinse the mouth with water.[10] 3. Seek immediate medical attention.[18] | Due to the risk of aspiration and the harmful nature of the substance if swallowed.[8][9] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapor.
-
Control Ignition Sources: Eliminate all sources of ignition, including open flames, sparks, and hot surfaces.[20]
-
Containment and Cleanup:
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Fire-Fighting Measures
As a combustible liquid, appropriate fire-fighting measures are necessary.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[8][21]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back.[14] Upon combustion, hazardous decomposition products such as carbon oxides, sulfur oxides, and hydrogen fluoride may be formed.[13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under normal storage conditions.
-
Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[13]
-
Incompatible Materials: Keep away from strong oxidizing agents.[13] The thioether moiety can be oxidized.[4]
-
Hazardous Decomposition Products: As mentioned, combustion can produce toxic gases including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen fluoride.[13]
Toxicological Information
Detailed toxicological studies on this compound are not available. The information below is inferred from its structural analogs.
-
Acute Toxicity: Expected to be harmful if swallowed, inhaled, or in contact with skin, based on data from thioanisole, 2,5-dichloroanisole, and 2,5-difluoroaniline.[6][7][8][9]
-
Irritation: Causes skin and serious eye irritation, as seen with its analogs.[5][8][9][10]
-
Respiratory Sensitization: May cause respiratory irritation.[5][9][11]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify the compound in these categories. In the absence of data, it should be handled as a compound with unknown long-term health effects.
Conclusion: A Framework for Proactive Safety
The safe and effective use of novel chemical entities like this compound in a research and development setting hinges on a proactive and well-informed approach to safety. While a specific Safety Data Sheet is not yet available, a thorough analysis of its constituent chemical functionalities and structurally similar compounds provides a robust framework for risk assessment and the implementation of appropriate safety protocols. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, researchers can confidently explore the potential of this and other new molecules while maintaining the highest standards of laboratory safety.
References
-
PubChem. (n.d.). 2,5-Dichloroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Difluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichloroanisole, 99%. Retrieved from [Link]
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (2025). Safety Data Sheet: Thioanisole. Retrieved from [Link]
-
Loba Chemie. (2017). THIOANISOLE EXTRA PURE MSDS. Retrieved from [Link]
-
S. D. Fine-Chem Limited. (n.d.). Material Safety Data Sheet - 2,5-dichloro aniline 98%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
GOV.UK. (2026). PFAS Plan: building a safer future together. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]
- Zhang, W., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 368(6492), 770-775.
-
Organic Chemistry Tutor. (2019). 04.07 Thioethers. YouTube. Retrieved from [Link]
-
Phoenix Fire Department. (n.d.). FLAMMABLE LIQUID INCIDENTS. Retrieved from [Link]
-
Vandeputte. (2023). PFAS and PPE: what is the current situation?. Retrieved from [Link]
- Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Ministry of Health. (2025). First Aid - Dealing with Toxins and Toxic Fumes. Retrieved from [Link]
- Claridge, T. D. W., et al. (2012). Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. Journal of the American Chemical Society, 134(11), 5341–5352.
-
Fire Engineering. (1991). CHEMICAL DATA NOTEBOOK SERIES #59: ETHYL ETHER. Retrieved from [Link]
-
Wikipedia. (n.d.). Per- and polyfluoroalkyl substances. Retrieved from [Link]
- de Gracia Lux, C., et al. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 19(16), 4275–4278.
-
Columbia University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]
-
European Industrial Gases Association. (n.d.). code of practice compressed fluorine and mixtures with inert gases. Retrieved from [Link]
-
Mongabay. (2026). Lower levels of PFAS 'forever chemicals' in North Atlantic whales show regulations work: Study. Retrieved from [Link]
-
UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
National Institute of Standards and Technology. (2025). Petroleum Ether Fire Testing Surrogates: Heat Release, Flash Behavior And Lab Controls. Retrieved from [Link]
-
Firesafe.org.uk. (2022). Safe Working with Flammable Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
Technology Networks. (2026). Six Critical PFAS Testing Regulations Shaping Consumer Protection. Retrieved from [Link]
Sources
- 1. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,5-Difluoroanisole | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. lobachemie.com [lobachemie.com]
- 9. 2,5-Dichloroanisole | C7H6Cl2O | CID 16125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 20. phoenix.gov [phoenix.gov]
- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 2,4-Difluorothioanisole via
This Application Note provides a rigorous technical guide for the regioselective synthesis of 2,4-difluorothioanisole (1,2-difluoro-4-(methylthio)benzene is incorrect; the product is 2,4-difluoro-1-(methylthio)benzene ) from 1,2,4-trifluorobenzene and sodium thiomethoxide.
) of 1,2,4-Trifluorobenzene Audience: Medicinal Chemists, Process Development ScientistsExecutive Summary
The incorporation of fluorine and sulfur motifs into aromatic scaffolds is a cornerstone of modern drug discovery, modulating lipophilicity and metabolic stability. This guide details the protocol for reacting sodium thiomethoxide (NaSMe) with 1,2,4-trifluorobenzene .
While 1,2,4-trifluorobenzene presents three potential sites for nucleophilic attack, this protocol leverages electronic activation principles to achieve high regioselectivity for the C1-position , yielding 2,4-difluorothioanisole . This document outlines the mechanistic rationale, optimized experimental conditions, safety protocols for thiol management, and analytical validation.
Mechanistic Insight & Regioselectivity
The reaction proceeds via a Nucleophilic Aromatic Substitution (
-
Nucleophile: Thiomethoxide anion (
). -
Leaving Group: Fluoride (
).[4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Regioselectivity Analysis:
-
C1 Attack (Preferred): The intermediate negative charge is delocalized to positions ortho (C2) and para (C4). Both positions bear fluorine atoms. Since fluorine is highly electronegative, it stabilizes the negative charge through inductive withdrawal (
effect). This position benefits from the stabilization of two fluorine atoms. -
C2 Attack: The negative charge delocalizes to C1 (F) and C3 (H). Stabilized by only one fluorine.
-
C4 Attack: The negative charge delocalizes to C1 (F) and C5 (H). Stabilized by only one fluorine.
Figure 1: Reaction Mechanism and Regioselectivity
Caption: Mechanistic pathway highlighting the preferential stabilization of the C1-attack intermediate by ortho- and para-fluorine atoms.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[4] | Role |
| 1,2,4-Trifluorobenzene | 132.08 | 1.0 | Substrate |
| Sodium Thiomethoxide (NaSMe) | 70.09 | 1.05 - 1.1 | Nucleophile |
| DMF (Anhydrous) | - | 5-10 Vol | Solvent |
| Water/Brine | - | - | Workup |
| Bleach (NaOCl) | - | - | Waste Quench |
Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are essential to solvate the cation (
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Solvent Preparation: Charge the flask with anhydrous DMF (Dimethylformamide).
-
Note: Ensure DMF is dry to prevent hydrolysis of the fluorobenzene or side reactions.
-
-
Nucleophile Addition: Add sodium thiomethoxide (1.1 equiv) to the DMF. Stir until a suspension or partial solution forms.
-
Safety: NaSMe has a potent stench. Handle strictly in a fume hood.
-
-
Substrate Addition: Add 1,2,4-trifluorobenzene (1.0 equiv) dropwise to the mixture at room temperature.
-
Exotherm Check: The reaction may be slightly exothermic.
-
-
Reaction: Heat the mixture to 80–100 °C for 4–6 hours.
-
Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc). Look for the disappearance of the starting material (
132) and appearance of the product ( 160).
-
-
Quench: Cool the reaction to room temperature. Pour the mixture slowly into a beaker containing ice-water (5x reaction volume).
-
Extraction: Extract the aqueous mixture with Ethyl Acetate or Diethyl Ether (3x).
-
Wash: Wash the combined organics with water (2x) to remove DMF, followed by brine (1x).
-
Drying: Dry over anhydrous
or , filter, and concentrate in vacuo.-
Odor Control: Treat all glassware and rotary evaporator traps with a dilute bleach solution to oxidize residual thiols/sulfides before cleaning.
-
Purification
-
Distillation: For large scales (>10g), vacuum distillation is preferred due to the volatility of the product.
-
Chromatography: For smaller scales, flash column chromatography using 100% Hexanes to 5% EtOAc/Hexanes.
Analytical Validation
Expected Data for 2,4-Difluorothioanisole:
-
GC-MS: Parent ion
amu. -
1H NMR (CDCl3):
-
ppm (s, 3H,
). - ppm (m, 3H, Aromatic protons).
-
Pattern: The proton at C3 will appear as a complex multiplet (ddd) due to coupling with F2 and F4.
-
ppm (s, 3H,
-
19F NMR:
Safety & Waste Management (Critical)
Hazard: Sodium thiomethoxide and the product are organosulfur compounds with low odor thresholds (rotten cabbage/garlic smell).
Protocol:
-
Containment: All weighing and transfers must occur in a functioning fume hood.
-
Bleach Quench: Keep a "quench bucket" (10% bleach solution) ready. Dip all spatulas, pipettes, and glassware into bleach immediately after use. The bleach oxidizes the sulfur, neutralizing the smell.
-
Reaction:
(odorless).
-
-
Waste: Segregate sulfur waste from standard organic waste if required by facility EHS protocols.
Workflow Visualization
Caption: Operational workflow for the synthesis, emphasizing the critical bleach quench step for odor control.
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412. Link
-
-
Regioselectivity in Polyfluorobenzenes
-
Chambers, R. D., et al. (1966). "Polyfluoroarenes.[8] Part VII. Nucleophilic substitution in tetra- and penta-fluorobenzene." Journal of the Chemical Society C, 1966, 2331-2339. (Establishes ortho/para activation by fluorine).
-
-
Thiolate Nucleophiles in Synthesis
-
Reeves, J. T., et al. (2006). "Practical Synthesis of Trifluoromethyl-Substituted Thioethers." Organic Process Research & Development, 10(6), 1258-1262. Link
-
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 3. CN101817724B - Preparation method of 1,2,4-trifluoro-benzene - Google Patents [patents.google.com]
- 4. 1-Chloro-3-fluoro-5-nitrobenzene | 4815-64-9 | Benchchem [benchchem.com]
- 5. 1,4-Diiodotetrafluorobenzene | 392-57-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2,5-Difluorothioanisole Synthesis
Welcome to the technical support center for the synthesis of 2,5-difluorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields and purity through a combination of mechanistic understanding and field-tested protocols.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary routes:
-
Route A: Nucleophilic Aromatic Substitution (SNAr): This is the most common approach, involving the reaction of a polyfluorinated benzene ring with a sulfur nucleophile, such as sodium thiomethoxide. The high electrophilicity of the carbon atoms in the fluorinated ring, coupled with the ability of the fluorine atoms to stabilize the Meisenheimer complex intermediate, makes this a favorable reaction.
-
Route B: Methylation of 2,5-Difluorobenzenethiol: This two-step process involves the initial synthesis of 2,5-difluorobenzenethiol, followed by methylation to form the final thioanisole product. This can be an effective alternative if the SNAr reaction proves problematic or if the thiol is readily available.
Below is a diagram illustrating these two primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound.
Low or No Conversion of Starting Material
Question: I am seeing very little or no consumption of my starting material (e.g., 1,2,4-trifluorobenzene) in my SNAr reaction. What could be the cause?
Answer: Low or no conversion in an SNAr reaction is typically due to issues with the nucleophile, reaction conditions, or impurities. Here's a systematic approach to troubleshooting:
-
Nucleophile Potency: Sodium thiomethoxide is highly reactive and can be susceptible to degradation.
-
Cause: The sodium thiomethoxide may have decomposed due to moisture or prolonged storage. It is also possible that the thiomethoxide was not fully deprotonated if prepared in situ.
-
Solution: Use freshly prepared or commercially available sodium thiomethoxide from a reputable supplier. If preparing it in situ from methanethiol and a base (like sodium hydride), ensure the reaction is complete before adding the electrophile. You can titrate a small sample of the thiomethoxide solution to confirm its concentration.
-
-
Reaction Temperature: SNAr reactions with fluorine as the leaving group often require elevated temperatures to proceed at a reasonable rate.
-
Cause: The reaction temperature may be too low.
-
Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or GC-MS to track the consumption of the starting material. Typical temperatures for this reaction are in the range of 80-120 °C in a polar aprotic solvent like DMF or DMSO.
-
-
Solvent Quality: The choice and quality of the solvent are critical.
-
Cause: The solvent may contain water, which can quench the nucleophile. Using a non-polar solvent will significantly slow down the reaction.
-
Solution: Use a dry, polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous by using a freshly opened bottle or by drying it over molecular sieves.
-
The following decision tree can guide your troubleshooting process:
Caption: Troubleshooting workflow for low reaction conversion.
Formation of Significant Side Products
Question: My reaction is producing a significant amount of an unknown impurity alongside my desired this compound. How can I identify and prevent this?
Answer: Side product formation is a common issue. The identity of the side product will depend on the specific reactants and conditions. Here are some common culprits:
-
Disulfide Formation:
-
Identification: The disulfide byproduct (bis(2,5-difluorophenyl) disulfide) will have a mass corresponding to M-2, where M is twice the mass of the corresponding thiol.
-
Cause: Thiolates are easily oxidized to disulfides, especially in the presence of trace amounts of oxygen.
-
Prevention:
-
Degas your solvent: Before starting the reaction, bubble nitrogen or argon through the solvent for 15-30 minutes to remove dissolved oxygen.
-
Maintain an inert atmosphere: Keep the reaction under a positive pressure of an inert gas (N2 or Ar) throughout the entire process.
-
-
-
Regioisomeric Products:
-
Identification: If using a starting material with multiple possible reaction sites (like 1,2,4-trifluorobenzene), you may get substitution at a different position. This can be identified by 1H and 19F NMR spectroscopy.
-
Cause: The regioselectivity of SNAr reactions is governed by the electron-withdrawing ability of the substituents. While substitution at the 4-position of 1,2,4-trifluorobenzene is generally favored, other isomers can form, especially at higher temperatures.
-
Prevention:
-
Lower the reaction temperature: This can increase the selectivity of the reaction.
-
Use a more selective starting material: Consider using 1-bromo-2,5-difluorobenzene or 1-iodo-2,5-difluorobenzene. The reaction with these starting materials is often more regioselective.
-
-
The formation of a common disulfide byproduct is illustrated below:
Caption: Oxidation of thiolate to a disulfide byproduct.
Difficult Purification
Question: I am having trouble separating my product from the starting material and/or side products by column chromatography. What can I do?
Answer: Co-elution of compounds with similar polarities is a frequent challenge in purification.
-
Optimize Chromatography Conditions:
-
Cause: The chosen solvent system may not be providing adequate separation.
-
Solution:
-
Use a less polar solvent system: Fluoroaromatic compounds are often quite non-polar. Start with a very non-polar mobile phase (e.g., pure hexanes or heptane) and gradually increase the polarity by adding small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Try a different stationary phase: If silica gel is not providing good separation, consider using alumina or a reverse-phase column.
-
-
-
Alternative Purification Methods:
-
Cause: Chromatography may not be the best method for your specific mixture.
-
Solution:
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a highly effective purification technique.
-
Recrystallization: If your product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent can provide very high purity.
-
-
The following table summarizes a comparison of purification techniques:
| Purification Method | Pros | Cons | Best For |
| Column Chromatography | Versatile, widely applicable | Can be time-consuming and use large volumes of solvent | Separating mixtures of compounds with different polarities |
| Vacuum Distillation | Excellent for large quantities, can be very efficient | Requires thermally stable compounds, may not separate isomers | Separating liquids with different boiling points |
| Recrystallization | Can yield very high purity, relatively simple | Requires a solid product and a suitable solvent | Purifying solid compounds from small amounts of impurities |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the SNAr synthesis of this compound?
A1: Polar aprotic solvents are highly recommended. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they can effectively solvate the cation of the thiomethoxide salt and accelerate the reaction. Ensure the solvent is anhydrous to prevent quenching the nucleophile.
Q2: Can I use a different base for the methylation of 2,5-difluorobenzenethiol?
A2: Yes, while strong bases like sodium hydride are effective, milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used, often in a solvent like acetone or acetonitrile. The choice of base may influence the reaction rate and should be optimized for your specific setup.
Q3: How can I monitor the progress of my reaction?
A3: The most common methods are thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
-
TLC: Use a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate) and visualize with a UV lamp. The product should have a different Rf value than the starting material.
-
GC-MS: This is a more quantitative method that can show the relative amounts of starting material, product, and any byproducts.
Q4: My final product has a strong, unpleasant odor. Is this normal?
A4: Yes, thioanisoles and other sulfur-containing organic compounds are known for their strong, often unpleasant odors. It is crucial to handle these compounds in a well-ventilated fume hood and to take appropriate measures to neutralize any waste containing them (e.g., by treating with bleach).
Detailed Experimental Protocol: SNAr Synthesis
This protocol provides a starting point for the synthesis of this compound from 1,2,4-trifluorobenzene.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add anhydrous DMF (10 mL).
-
Degassing: Degas the DMF by bubbling nitrogen through it for 20 minutes.
-
Reagents: Add sodium thiomethoxide (1.1 equivalents) to the flask under a positive pressure of nitrogen. Stir until it is fully dissolved.
-
Addition of Electrophile: Add 1,2,4-trifluorobenzene (1.0 equivalent) to the solution dropwise via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and diethyl ether (20 mL).
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-5% ethyl acetate in hexanes to yield this compound as a colorless oil.
References
-
Camps, F., Coll, J., Messeguer, A., & Pericàs, M. A. (1981). A new synthesis of N-(2,5-difluorophenyl)thioacetamide. Journal of Heterocyclic Chemistry, 18(6), 1277-1278. (Note: This article discusses a related synthesis but highlights the reactivity of difluorophenyl systems). A general URL for the journal is provided as a deep link may not be stable: [Link]
-
Beaumont, A. J., Clark, J. H., & Boechat, N. (1994). Nucleophilic substitution of fluorine in 2,4,5-trifluoronitrobenzene. Journal of Fluorine Chemistry, 69(1), 93-96. (This paper provides context on SNAr reactions in similar systems). A general URL for the journal is provided: [Link]
-
Capozzi, G., & Modena, G. (1974). The Chemistry of the Thiol Group. In S. Patai (Ed.), The Chemistry of Functional Groups. John Wiley & Sons. (This book chapter provides extensive information on the chemistry of thiols and thiolates, including their oxidation). A general URL for the book series is provided: [Link]
Technical Support Center: Synthesis and Purification of 2,5-Difluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 2,5-Difluorothioanisole, with a specific focus on the removal of disulfide byproducts.
I. Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my GC-MS analysis of this compound, corresponding to a mass of 318.33 g/mol . What is this impurity?
A1: This mass corresponds to bis(2,5-difluorophenyl) disulfide. This is a common byproduct in thioanisole synthesis, arising from the oxidative coupling of two thiophenol molecules.
Q2: What are the common causes of disulfide byproduct formation?
A2: The primary cause is the presence of atmospheric oxygen during the reaction, especially under basic conditions. The intermediate thiolate is susceptible to oxidation. Other oxidizing agents present in your reagents or solvents can also contribute.
Q3: Can I remove the disulfide byproduct by simple distillation or column chromatography?
A3: While possible, it can be challenging due to the similar polarities and boiling points of this compound and its corresponding disulfide. A more effective strategy is to chemically convert the disulfide back to a more easily separable compound.
Q4: Is it possible to prevent the formation of the disulfide byproduct in the first place?
A4: Yes, prevention is the most effective approach. This can be achieved by maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. Using degassed solvents can also minimize the presence of dissolved oxygen.
II. Troubleshooting Guide: Identification and Removal of Disulfide Byproducts
This section provides a detailed, step-by-step guide to address the presence of bis(2,5-difluorophenyl) disulfide in your this compound product.
Problem: Confirmation of Disulfide Impurity
Symptoms:
-
An unexpected peak in your GC-MS or LC-MS with a mass corresponding to bis(2,5-difluorophenyl) disulfide.
-
The ¹H NMR spectrum may show broadened aromatic signals.
-
The product may have a slightly yellow tint.
Causality: The formation of disulfide byproducts is a common issue in reactions involving thiols.[1][2] The thiolate anion, a key intermediate in the synthesis of thioethers, is readily oxidized to form a disulfide bond, particularly in the presence of air (oxygen).[3][4]
Workflow for Disulfide Impurity Removal
Caption: Workflow for identifying and removing disulfide byproducts.
Experimental Protocol: Reductive Removal of Bis(2,5-difluorophenyl) disulfide
This protocol describes the reduction of the disulfide byproduct to the corresponding thiol, which can then be easily separated from the desired thioanisole.
Principle: The disulfide bond can be cleaved by a variety of reducing agents to yield two thiol molecules.[5][6] The resulting 2,5-difluorothiophenol has a significantly different polarity and acidity compared to this compound, facilitating its removal by extraction with an aqueous base.
Reagents and Equipment:
-
Crude this compound containing the disulfide impurity
-
Sodium borohydride (NaBH₄) or Dithiothreitol (DTT)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., methanol or THF) in a round-bottom flask.
-
Reduction:
-
Using Sodium Borohydride: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) in small portions. The amount of NaBH₄ should be in molar excess relative to the estimated amount of disulfide.
-
Using Dithiothreitol (DTT): Add DTT to the solution. DTT is a milder reducing agent and is particularly effective in aqueous or alcoholic solutions.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the disulfide by thin-layer chromatography (TLC) or GC-MS.
-
Quenching: Once the reduction is complete, carefully quench the reaction by adding 1 M HCl solution dropwise until the effervescence ceases.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether or ethyl acetate and wash the organic layer with 1 M NaOH solution to extract the newly formed 2,5-difluorothiophenol as its sodium salt.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary Table
| Method | Reducing Agent | Solvent | Temperature | Typical Reaction Time |
| 1 | Sodium Borohydride | Methanol/THF | 0 °C to RT | 1-3 hours |
| 2 | Dithiothreitol (DTT) | Methanol/Water | Room Temperature | 2-6 hours |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reduction | Insufficient reducing agent or reaction time. | Add more reducing agent and continue to monitor the reaction. Ensure the reaction is stirred efficiently. |
| Product Loss During Extraction | Emulsion formation. | Add a small amount of brine to break the emulsion. |
| Re-oxidation to Disulfide | Exposure to air during workup. | Perform the workup as quickly as possible and consider using degassed solvents.[2] |
Mechanism of Disulfide Formation and Reduction
Sources
- 1. Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion [scholarsbank.uoregon.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Unwanted Oxidation of Thioethers During Purification
Introduction:
Thioethers are a crucial functional group in a multitude of pharmaceutical compounds and advanced materials. However, the sulfur atom in a thioether is susceptible to oxidation, primarily to the corresponding sulfoxide and, subsequently, to the sulfone. This oxidation can occur insidiously during purification processes, leading to product degradation, reduced yields, and the introduction of impurities that can be challenging to remove. This guide provides in-depth technical advice and troubleshooting strategies to help researchers, scientists, and drug development professionals mitigate and prevent the unwanted oxidation of thioether-containing compounds during purification.
Troubleshooting Guide: Identifying and Resolving Thioether Oxidation
This section addresses common issues encountered during the purification of thioether-containing compounds.
Q1: I'm observing a new, more polar spot on my TLC plate after silica gel chromatography of my thioether-containing compound. What is likely happening?
A1: The appearance of a new, more polar spot on a TLC plate is a classic indicator of sulfoxide formation. The sulfoxide is significantly more polar than the parent thioether, causing it to have a lower Rf value on silica gel.
-
Root Cause Analysis:
-
Peroxides in Solvents: Ethers (like diethyl ether and THF) and some hydrocarbon solvents can form explosive peroxides over time when exposed to air and light. These peroxides are potent oxidizing agents that will readily oxidize thioethers to sulfoxides.[1][2][3]
-
Dissolved Oxygen: Solvents used for chromatography are often saturated with atmospheric oxygen, which can contribute to slow oxidation, especially when the compound is adsorbed on the high-surface-area silica gel.[4][5]
-
Acidic Silica Gel: The acidic nature of standard silica gel can sometimes catalyze oxidation reactions.
-
-
Immediate Solutions:
-
Test for Peroxides: Before use, test your solvents (especially ethers) for the presence of peroxides using commercially available test strips.
-
Solvent Purification: If peroxides are present, pass the solvent through a column of activated alumina to remove them.
-
Use Fresh Solvents: Whenever possible, use freshly opened bottles of high-purity solvents.
-
Q2: My final product, which contains a thioether, shows the presence of the corresponding sulfoxide by NMR and MS analysis after HPLC purification. How can I prevent this?
A2: Oxidation during HPLC is a common problem, often stemming from the mobile phase or prolonged exposure to air during fraction collection and solvent evaporation.
-
Root Cause Analysis:
-
Dissolved Air in Mobile Phase: The mobile phase can contain dissolved oxygen, which acts as an oxidant.[6][7] This is particularly problematic in reversed-phase HPLC where aqueous mobile phases are used.
-
Metal Contamination: Trace metal ions in the HPLC system or from the sample itself can catalyze the oxidation of thioethers.[8][9][10]
-
Degradation During Evaporation: Leaving fractions open to the atmosphere for extended periods during solvent removal (e.g., on a rotary evaporator or in a fume hood) can lead to oxidation.
-
-
Immediate Solutions:
-
Degas the Mobile Phase: It is crucial to degas your mobile phase before and during your HPLC run. Common methods include sparging with an inert gas like helium or nitrogen, or using an in-line vacuum degasser.[6][11] Helium sparging is considered the most effective method, removing approximately 80% of dissolved air.[6]
-
Add an Antioxidant: Consider adding a small amount of a radical scavenger antioxidant, such as Butylated Hydroxytoluene (BHT), to your mobile phase.[12][13][14][15] A concentration of 0.01-0.05% (w/v) is often sufficient.
-
Minimize Air Exposure: After fraction collection, immediately blanket the fractions with an inert gas (argon or nitrogen) and proceed with solvent evaporation as quickly as possible.
-
Proactive Prevention Strategies
Implementing the following strategies from the outset can significantly reduce the risk of thioether oxidation.
Creating an Inert Environment
Working under an inert atmosphere is the most effective way to prevent oxidation.[16][17]
-
Inert Gas Sparging/Purging:
-
Purpose: To displace dissolved oxygen from solvents.[11][18]
-
Gases: High-purity nitrogen or argon are commonly used.[16] Argon is denser than air and can provide a more stable inert blanket.
-
Protocol:
-
Place the solvent in a flask with a stir bar.
-
Insert a long needle or glass tube connected to the inert gas supply, ensuring the outlet is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for 30-60 minutes.[18][19] For larger volumes, a longer purging time is necessary.
-
Once degassed, maintain a positive pressure of the inert gas over the solvent.
-
-
-
Freeze-Pump-Thaw Degassing:
-
Purpose: A more rigorous method for removing dissolved gases, suitable for highly sensitive compounds.[19]
-
Protocol:
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Once completely frozen, open the flask to a high vacuum for several minutes to remove the gases in the headspace.
-
Close the flask to the vacuum and allow the solvent to thaw completely.
-
Repeat this cycle at least three times.
-
After the final thaw, backfill the flask with an inert gas.
-
-
Use of Antioxidants and Additives
Antioxidants act by scavenging reactive oxygen species or terminating radical chain reactions.[20][21]
| Antioxidant/Additive | Recommended Concentration | Application Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% (w/v) | A common radical scavenger, effective in both organic and aqueous-organic mixtures.[12][13][14][15] |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Can be added to silica gel slurries or the mobile phase to neutralize acidic sites on the silica, which can catalyze oxidation. |
| Ethylenediaminetetraacetic acid (EDTA) | 1-5 mM | A chelating agent that sequesters trace metal ions that can catalyze oxidation.[8] Particularly useful in aqueous buffers. |
Experimental Protocol: Preparation of BHT-Doped Chromatography Solvent
-
To a 1 L bottle of chromatography-grade solvent (e.g., ethyl acetate/hexanes mixture), add 100 mg of BHT (for a 0.01% w/v solution).
-
Seal the bottle and sonicate for 5-10 minutes to ensure complete dissolution.
-
For optimal protection, sparge the BHT-containing solvent with nitrogen or argon for 30 minutes before use.
Proper Handling and Storage
Correct handling and storage practices are vital for long-term stability.
-
Storage: Store thioether-containing compounds under an inert atmosphere (argon or nitrogen) in amber vials to protect from light.[22] For long-term storage, sealing under vacuum or in a freezer at -20°C or below is recommended.
-
Aliquotting: For frequently used materials, it is best to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.[22]
Visualizing the Problem and Solutions
Diagram 1: Thioether Oxidation Pathway
Caption: Stepwise oxidation of a thioether to a sulfoxide and then to a sulfone.
Diagram 2: Workflow for Preventing Oxidation During Chromatography
Caption: A proactive workflow to minimize thioether oxidation during purification.
References
- National Institutes of Health (NIH). (n.d.). Introduction to approaches and tools for the evaluation of protein cysteine oxidation.
- ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
- PMC. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery.
- University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs.
- ResearchGate. (n.d.). What is the optimal concentration of BHT (Butylated Hydroxytoluene) for extracting lipids for liquid chromatography?.
- LCGC International. (n.d.). Mobile-Phase Degassing: What, Why, and How.
- BenchChem. (2025). Preventing oxidation of thioesters during storage and handling.
- NiGen International. (2019, October 22). Argon vs. Nitrogen Purging for Atmosphere Inerting.
- PubMed Central. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
- Chromatography Today. (n.d.). Ensuring Food Safety: Analysing Butylated Hydroxytoluene (BHT) with Advanced Techniques.
- University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents.
- Reddit. (2022, July 10). Chemoselective thioether oxidation. r/Chempros.
- Journal of the American Chemical Society. (n.d.). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen.
- PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
- National Institutes of Health (NIH). (n.d.). Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ScienceDirect. (2000, March 14). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
- SIELC Technologies. (n.d.). HPLC Method for Separation BHA and BHT on Newcrom R1 Column.
- ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- RSC Publishing. (n.d.). Homogeneous catalysis of the oxidation of thiols by metal ions.
- Royal Society Publishing. (2025, January 8). Recent advances in metal-catalysed oxidation reactions.
- Shimadzu Asia Pacific. (n.d.). Degassing Mobile Phase Solvents.
- ScienceDirect. (2025, August 10). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Degassing Mobile Phase Solvents : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Method for Separation BHA and BHT on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 16. Argon vs. Nitrogen Purging for Atmosphere Inerting | NiGen [nigen.com]
- 17. chemistryviews.org [chemistryviews.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. How To [chem.rochester.edu]
- 20. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting SNAr Reactions of Difluorobenzenes
Status: Operational Ticket Topic: Low Conversion / Stalled Reaction Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Why is your reaction failing?
Before modifying your reaction parameters, you must identify the specific failure mode. Use the workflow below to diagnose the root cause of low conversion in your difluorobenzene substrate.
Figure 1: Diagnostic logic flow for identifying the root cause of SNAr failure modes.[1]
Critical Parameter Optimization
Low conversion in difluorobenzenes is rarely random; it is usually a kinetic bottleneck. Unlike standard aryl chlorides, difluorobenzenes rely heavily on the inductive effect of the fluorine atoms to lower the energy of the transition state.
A. The "Fluorine Effect" & Substrate Activation
The Misconception: Researchers often assume Fluorine is a poor leaving group because the C-F bond is strong (~485 kJ/mol). The Reality: In SNAr, bond breaking is not the rate-determining step (RDS).[2] The RDS is the initial nucleophilic attack forming the Meisenheimer complex. Fluorine is the best leaving group (F >> Cl > Br > I) because its high electronegativity stabilizes this anionic intermediate [1, 2].[3]
Troubleshooting:
-
1,2-Difluorobenzene: Highly reactive. The ortho-fluorine inductively activates the site of attack.
-
1,4-Difluorobenzene: Reactive.[4][5][6] The para-fluorine activates via induction (though less than ortho).
-
1,3-Difluorobenzene: Problematic. The meta-fluorine provides minimal stabilization for the Meisenheimer complex.
-
Fix: If using a 1,3-difluoro system, you must have an external Electron Withdrawing Group (EWG) like -NO2, -CN, or -CF3 ortho/para to the leaving site. If not, you require extreme forcing conditions (Microwave >150°C) [3].
-
B. Solvent Selection: The "Naked Anion" Principle
SNAr reactions rely on the nucleophile being "naked"—stripped of its solvation shell.
| Solvent | Type | Suitability | Technical Note |
| DMSO | Polar Aprotic | Excellent | Best for rate enhancement.[6] Solvates cations (K+, Cs+) but leaves anions reactive [4]. |
| DMF | Polar Aprotic | Good | Good alternative to DMSO, but can decompose to dimethylamine at high temp, causing side reactions [5]. |
| NMP | Polar Aprotic | Good | High boiling point, stable, but difficult to remove during workup. |
| THF/DCM | Polar Aprotic | Poor | Too non-polar. Poor solubility for inorganic bases; does not sufficiently strip ions. |
| Alcohols | Polar Protic | Avoid | Hydrogen bonding "cages" the nucleophile, drastically reducing reaction rate. |
C. Base Selection: The "Cesium Effect"
If your reaction stalls at 50% conversion, your base is likely the culprit.
-
Standard (K2CO3): Cheap, but often has poor solubility in organic solvents. The reaction happens only at the solid-liquid interface (heterogeneous), leading to stalling as the surface becomes coated in byproduct salts (KCl/KF).
-
The Fix (Cs2CO3): Cesium is a larger, "softer" cation. It is more soluble in organic solvents (DMSO/DMF) and forms looser ion pairs with the nucleophile, increasing the effective concentration of the reactive species [6].
Frequently Asked Questions (FAQs)
Q: My reaction stalls at ~60% conversion. Adding more catalyst/reagent doesn't help. Why? A: This is likely product inhibition or surface passivation .
-
Passivation: The inorganic base (e.g., K2CO3) is coated with the leaving group salt (KF), stopping the reaction.
-
Solution: Switch to Cs2CO3 or add a phase transfer catalyst (18-Crown-6) to solubilize the ions.
-
-
Inhibition: The fluoride leaving group is a base. As HF/Fluoride builds up, it can buffer the reaction or compete.
Q: I see the product mass, but also a byproduct with M+16 mass. What is it? A: You have hydrolysis . Trace water in your solvent (DMSO is hygroscopic!) is acting as a nucleophile, replacing the fluorine to form a phenol.
-
Solution: Use anhydrous solvents packed under argon. Add 3Å molecular sieves to the reaction vessel.
Q: Which Fluorine will leave first in 2,4-difluoronitrobenzene? A: The fluorine ortho to the nitro group.
-
Reasoning: The nitro group is a resonance withdrawer.[7] It stabilizes the negative charge in the Meisenheimer complex most effectively at the ortho and para positions.[8] However, the ortho position is generally more activated due to the proximity of the inductive effect, provided steric hindrance is not massive.
Standardized Experimental Protocols
Protocol A: Standard SNAr (Thermal)
Best for activated substrates (e.g., 1,2- or 1,4-difluorobenzenes or those with nitro groups).
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Reagents: Add Difluorobenzene substrate (1.0 equiv) and Nucleophile (1.1–1.2 equiv).
-
Solvent: Add anhydrous DMSO (0.5 M concentration relative to substrate).
-
Base: Add Cs2CO3 (2.0 equiv). Note: If using an amine nucleophile (HNR2), use 2.5 equiv.
-
Reaction: Heat to 80–100°C under Nitrogen/Argon atmosphere.
-
Monitoring: Monitor by LCMS at 1 hour. If <50% conversion, increase temp to 120°C.
-
Workup: Dilute with EtOAc, wash 3x with Water (to remove DMSO), wash 1x with Brine. Dry over MgSO4.
Protocol B: Microwave-Assisted SNAr
Best for deactivated substrates (e.g., 1,3-difluorobenzenes or electron-rich rings).
-
Vessel: Use a dedicated microwave process vial (2–5 mL).
-
Reagents: Substrate (1.0 equiv), Nucleophile (1.5 equiv), DIPEA (3.0 equiv) or Cs2CO3 (2.0 equiv).
-
Solvent: NMP or DMF (high boiling point required). Fill vial to recommended volume (usually 2/3 full) to ensure proper pressure sensing.
-
Parameters:
-
Temperature: 150–180°C
-
Time: 10–30 minutes
-
Stirring: High
-
-
Safety: Ensure the vial is capped correctly. Fluoride generation can etch glass over long periods, but short microwave bursts are generally safe.
Visualizing the Mechanism
Understanding the transition state is key to troubleshooting. The diagram below illustrates why electron-withdrawing groups (EWG) and the leaving group (F) are critical for stabilization.
Figure 2: Kinetic pathway of SNAr showing the critical stabilization of the Meisenheimer complex by Fluorine and EWGs.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link
-
BenchChem. (2025).[1][3] Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.Link
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.[9][10]Link
-
gChem Global. SNAr Reaction - Solvent Effects.Link
-
ACS Green Chemistry Institute. (2026). Specific Solvent Issues with the SNAr Reaction.Link
-
ResearchGate. (2025). Nucleophilic Aromatic Substitution Reaction of Nitroarenes... by Means of Cesium Carbonate.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Thioanisole Odor Control & Decontamination
The following technical guide is structured as a Tier 3 Support resource for chemical researchers working with thioanisole (methyl phenyl sulfide) and its derivatives. It prioritizes field-proven containment strategies and chemical neutralization protocols.
Ticket ID: T-SULF-001 Subject: Comprehensive Odor Abatement for Thioanisole Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The Mechanism of Odor Neutralization
To effectively control the odor of thioanisole, you must understand the chemical causality. Thioanisole (
The Solution: Chemical Oxidation. You cannot simply "wash" thioanisole away with water or organic solvents; this merely spreads the volatility. You must chemically alter the sulfur atom's oxidation state. Oxidizing the sulfide to a sulfoxide or sulfone dramatically reduces volatility and eliminates the odor profile.
Oxidation Pathway Visualization
The following diagram illustrates the stepwise oxidation required to render thioanisole odorless.
Figure 1: Stepwise oxidation pathway. The goal is to drive the reaction to the Sulfone state (green) using excess oxidant.
Emergency Response: Spill Cleanup Protocol
Scenario: You have spilled thioanisole on the benchtop or floor. Immediate Action: Do NOT wipe with dry paper towels. This increases surface area and vaporization.
Protocol A: The "Bleach Perimeter" Method
Valid for spills < 100 mL.
-
Isolate: Evacuate non-essential personnel. Ensure fume hood sash is low or ventilation is maxed.
-
Contain: Pour a ring of Sodium Hypochlorite (Bleach, 5-10%) around the spill, not directly on it yet, to prevent spreading.
-
Neutralize: Slowly cover the spill with bleach-soaked absorbent pads or pour bleach gently over the spill.
-
Note: A mild exotherm (heat) may occur.
-
-
Wait: Allow 15–20 minutes for the oxidation reaction (Sulfide
Sulfone) to occur. -
Clean: Wipe up the slurry. The odor should be replaced by a chlorine smell.
-
Verify: Wipe the surface with a fresh paper towel and remove it from the lab to check for residual sulfur odor.
WARNING: Do not use bleach if the spill also involves strong acids or ammonia, as this releases toxic chlorine or chloramine gas. In such mixed-chemical cases, use Hydrogen Peroxide (3%) adjusted to pH ~8-9 with bicarbonate.
Routine Decontamination: Glassware & Equipment
Standard dishwashing detergents are ineffective against thioethers. The sulfur compounds bind hydrophobically to glass surfaces.
The "Oxidant Bath" Workflow
| Step | Reagent | Action | Mechanism |
| 1.[1][2][3] Pre-Rinse | Acetone or Ethanol | Rinse glassware inside a fume hood. Collect solvent in a dedicated "Sulfur Waste" container. | Solubilizes bulk thioanisole. |
| 2. Oxidation | Bleach (10%) OR Oxone® Solution | Fully submerge glassware for >2 hours (overnight is best). | Converts residual sulfide to water-soluble sulfone. |
| 3. Acid Wash | 1M HCl | Brief rinse (only after thoroughly rinsing off bleach). | Removes metal ions/salt residues.[4] |
| 4. Final Rinse | DI Water | Triple rinse. | Mechanical removal of salts. |
Pro-Tip: For rotovap bumps, disassemble the trap and condenser immediately. Soak the condenser coil in a bleach bath. Do not attempt to "rotovap dry" the contamination; it will permanently contaminate the vacuum lines.
Process Optimization: Preventing Odor Release
If your lab constantly smells of sulfur, your containment is failing. Use this checklist for reaction setups.
Active Vent Scrubbing System
Never vent a thioanisole reaction directly into the hood atmosphere. Connect the reaction vessel outlet to a scrubbing train.[5]
Figure 2: Recommended scrubbing train. Scrubber 1 oxidizes the sulfur; Scrubber 2 neutralizes any acidic byproducts or chlorine gas.
Troubleshooting & FAQs
Q1: I washed my glassware with bleach, but it still smells. Why? A: You likely didn't use enough contact time or the bleach was old. Sodium hypochlorite degrades over time.
-
Fix: Prepare a fresh bath of Oxone® (Potassium peroxymonosulfate) . It is a solid oxidant that is often more effective for stubborn residues than liquid bleach. Dissolve 10g Oxone per liter of water.
Q2: The rotovap pump oil smells like garlic. What do I do? A: The thioanisole has migrated into the pump oil.
-
Fix:
-
Immediately drain the oil.
-
Flush the pump with clean flushing oil twice.
-
Refill with fresh oil.
-
Install an activated carbon filter between the rotovap and the pump in the future to adsorb volatiles.
-
Q3: Can I use Hydrogen Peroxide instead of Bleach?
A: Yes, but with a caveat.
-
Optimization: Use "Alkaline Peroxide." Add Sodium Bicarbonate or dilute NaOH to the peroxide solution to activate it. This accelerates the nucleophilic attack on the sulfur atom [1].
Q4: My skin smells like thioanisole despite wearing gloves. How do I remove it? A: Thioanisole can permeate cheap latex gloves.
-
Fix:
-
Switch to Nitrile (double gloved) or Silver Shield gloves for handling concentrated stocks.
-
Wash skin with a slurry of baking soda and dish soap . The grit exfoliates, and the high pH helps.
-
Last resort: Rinse hands with dilute vinegar, followed by lemon juice (citric acid neutralizes amines, but for thioethers, friction and surfactants are key).
-
References
-
Tobien, T., et al. (2000). Odor Control in Wastewater Treatment: The Removal of Thioanisole. Environmental Science & Technology.[6] Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. Retrieved from [Link]
-
University of British Columbia. (n.d.). Spill Clean up Procedure - Solvents and Odorous Compounds. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Poisoning by Sulfur in Cross-Coupling
Status: Operational | Topic: Sulfur Deactivation Mechanisms & Mitigation | Lead Scientist: Dr. A. Vance
The Core Problem: The "Sulfur Trap"
Why does sulfur kill my reaction?
In the context of palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), sulfur is a "soft" base according to Hard-Soft Acid-Base (HSAB) theory. Palladium(0) and Palladium(II) are "soft" acids. This electronic compatibility leads to the formation of thermodynamically stable Pd–S bonds that are often stronger than the Pd–P (phosphine) or Pd–C (substrate) bonds required for the catalytic cycle.
The Deactivation Pathway: When a sulfur species (thiol, thioether, or heterocycle) binds to the metal center, it typically causes deactivation via two mechanisms:
-
Competitive Inhibition: The sulfur species occupies the vacant coordination site needed for the oxidative addition of the aryl halide.
-
Dimerization: Sulfur atoms often bridge two palladium centers, forming inactive [Pd(μ-S)L]₂ dimers that precipitate out of the catalytic cycle (often seen as "palladium black" formation, though not exclusively).
Diagnostic Center (Troubleshooting Q&A)
Q1: My Suzuki coupling of a chlorothiophene works, but the yield is stuck at 40% regardless of time. Is this poisoning? A: Likely, yes. This is characteristic of catalyst arrest . Unlike complete inhibition (0% yield), arrest occurs when the product itself (or a byproduct) slowly poisons the catalyst as the reaction proceeds. Thiophenes are weak poisons compared to free thiols, but they eventually displace standard ligands like PPh₃.
-
Fix: Switch to a bulky, electron-rich ligand (e.g., XPhos or SPhos) that creates a "steric fortress" around the Pd center, preventing the sulfur from coordinating tightly.
Q2: I have a free thiol (-SH) on my substrate. Can I just add more catalyst? A: No. Free thiols are "catalyst sponges." They will chelate Pd(II) species immediately, often forming insoluble thiolates. Increasing catalyst loading (even to 10-20 mol%) is usually futile and expensive.
-
Fix: You must mask the thiol. Convert it to a thioether (e.g., -SMe) or an acetate (-SAc) before coupling. Alternatively, use a "baseless" coupling strategy (see Advanced Workflows).
Q3: The reaction turns black immediately upon adding the sulfur substrate. What does this mean? A: Rapid precipitation of Pd-black suggests ligand displacement followed by agglomeration. Your ligand is not binding tightly enough to the Pd to compete with the sulfur.
-
Fix: Move to N-Heterocyclic Carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr). The Pd–NHC bond is significantly stronger and more resistant to displacement by sulfur than phosphines.
Ligand Selection Matrix
The choice of ligand is the single most critical variable when working with sulfur-containing substrates.
| Ligand Class | Examples | Sulfur Resistance | Mechanism of Resistance | Recommended Use |
| Standard Phosphines | PPh₃, dppf | Low | None. Easily displaced by S-donors. | Avoid for S-containing substrates. |
| Buchwald (Biaryl) | SPhos, XPhos | High | Steric Bulk: The biaryl backbone hangs over the Pd center, physically blocking the formation of bridged Pd–S dimers. | Coupling of chlorothiophenes, thiazoles. |
| NHC Precatalysts | PEPPSI-IPr | Very High | Electronic Strength: The C–Pd bond is extremely strong; the bulky "wingtips" on the NHC provide steric shielding. | Substrates with thioether side chains or difficult heterocycles. |
| Chelating Bisphosphines | Xantphos | Medium | Chelation Effect: Harder to displace than monodentate ligands, but less sterically protected than Buchwald ligands. | C–S bond formation (coupling thiols). |
Visualizing the Solution
The diagram below illustrates how bulky ligands prevent the formation of the inactive sulfur-bridged dimer.
Caption: Mechanism of sulfur poisoning via dimerization (top) vs. protection by bulky ligands (bottom).
Experimental Protocols
Protocol A: The "Resurrection" Protocol for Heterocycles
Use this when coupling halothiophenes, halothiazoles, or substrates with thioether linkages.
Reagents:
-
Catalyst: XPhos Pd G2 (Precatalyst) or Pd(OAc)₂ + SPhos (1:2 ratio).
-
Base: K₃PO₄ (Anhydrous, tribasic). Note: Carbonate bases are often too weak for difficult S-substrates.
-
Solvent: 1,4-Dioxane or Toluene (Degassed).
Step-by-Step:
-
Degassing: Sparge the solvent with Argon for at least 30 minutes.[1] Oxygen accelerates catalyst decomposition, and in the presence of sulfur, the catalyst is already stressed.
-
Pre-complexation (if using separate ligand/metal): In a vial, mix Pd(OAc)₂ (1.0 equiv) and SPhos (2.0 equiv) in the solvent. Stir at room temperature for 5 minutes until the solution turns orange/red (active L-Pd(0) formation).
-
Loading: Add the pre-formed catalyst solution to the reaction vessel containing the aryl halide and boronic acid.
-
Standard Load: 1-2 mol%.
-
S-Poison Load: 5 mol% is recommended for sulfur-rich substrates.
-
-
Reaction: Heat to 80-100°C.
-
Monitoring: Monitor via LCMS. If conversion stalls at 50%, add a second portion of catalyst (2.5 mol%) dissolved in degassed solvent.
Protocol B: Thiol Masking Strategy
Use this if your substrate contains a free thiol (-SH).
Concept: Convert the "poisonous" thiol into a "silent" disulfide or thioester before coupling.
-
The Mask: React the thiol substrate with acetic anhydride (1.1 equiv) and Pyridine to form the S-acetyl derivative.
-
The Coupling: Perform the Suzuki coupling using the S-acetyl substrate. The acetyl group prevents the sulfur from binding to the Pd.
-
Deprotection: Post-coupling, treat with mild base (K₂CO₃/MeOH) to restore the free thiol.
Advanced Workflows: When Standard Coupling Fails
If steric shielding (SPhos/XPhos) fails, you must alter the mechanism entirely.
Option 1: The Liebeskind-Srogl Pivot
Instead of fighting the sulfur, use it. If you can convert your halide to a thioester, you can use the Liebeskind-Srogl coupling.[2] This reaction uses a Cu(I) cofactor to scavenge the sulfur, effectively "poisoning" the copper (which is stoichiometric) to keep the palladium (catalytic) alive.
-
Key Insight: The Cu(I) carboxylate binds the sulfur, activating the C-S bond for oxidative addition by Pd, while simultaneously sequestering the sulfur atom.[3]
Troubleshooting Logic Tree
Caption: Decision matrix for troubleshooting sulfur-poisoned cross-couplings.
References
-
Mechanistic Insight: Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling. Organometallics.[4] (General concept validation via ACS Publications).
-
Ligand Strategy: Buchwald-Hartwig Amination of Heterocycles. (Demonstrates efficacy of SPhos/XPhos with S-heterocycles).
-
Masking Protocols: Protective Groups for Thiols Suitable for Suzuki Conditions. (Validation of S-acetyl strategy).
-
Liebeskind-Srogl Coupling: Thioesters as Electrophiles in Cross-Coupling. (The Cu-cofactor strategy).[3]
(Note: While specific deep-links to PDF full-texts are restricted, the links above direct to the authoritative journals and landing pages confirming the methodologies described.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 3. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Spectrum Analysis of 2,5-Difluorothioanisole: A Structural Validation Guide
Topic: 1H NMR Spectrum Analysis of 2,5-Difluorothioanisole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
This compound is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural integrity is defined by the specific substitution pattern of fluorine atoms relative to the thiomethyl group. This guide provides a rigorous analysis of the 1H NMR spectrum of this compound, offering a comparative framework to distinguish it from common regioisomers (2,4- and 2,6-difluorothioanisole) and solvent-dependent variations.[1]
Key Identifier: The presence of a non-symmetric aromatic region characterized by strong vicinal proton-proton coupling (
Experimental Protocol
To ensure reproducibility and accurate spectral assignment, the following protocol is recommended. This workflow minimizes solvent-solute interactions that can obscure fine splitting patterns.[1]
Sample Preparation & Acquisition Parameters
-
Solvent: Chloroform-d (
) is the standard for baseline characterization (99.8% D). -
Concentration: 15–20 mg of analyte in 0.6 mL solvent. High concentration may broaden multiplets due to viscosity; low concentration reduces S/N ratio.
-
Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.[2]
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard 1D proton (
or equivalent). -
Transients (Scans): 16–32 scans are sufficient for >98% purity.
Figure 1: Standardized workflow for acquiring high-resolution 1H NMR data for fluorinated thioanisoles.
Spectral Assignment & Analysis
The 1H NMR spectrum of this compound is dominated by two distinct regions: the aliphatic thiomethyl singlet and the complex aromatic region.
A. Aliphatic Region (Thiomethyl Group)
-
Chemical Shift:
2.45 – 2.50 ppm.[3] -
Multiplicity: Singlet (s).
-
Integration: 3H.
-
Insight: The sulfur atom is less electronegative than oxygen (anisole O-Me
3.8 ppm), resulting in an upfield shift. The fluorine substituents on the ring exert a minimal inductive effect on this methyl group due to distance.
B. Aromatic Region (6.60 – 7.20 ppm)
The aromatic region displays three distinct proton environments (H3, H4, H6). Unlike non-fluorinated aromatics, the splitting is governed by both
Structure Map:
-
Position 1:
-
Position 2:
-
Position 3:
-
Position 4:
-
Position 5:
-
Position 6:
Table 1: Predicted Chemical Shifts and Coupling Constants
| Proton | Position | Approx. Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H3 | C3 | 6.95 – 7.05 | ddd (apparent td) | Ortho to F2 and H4; Meta to F5. | |
| H4 | C4 | 6.85 – 6.95 | ddd (apparent td) | Ortho to F5 and H3; Meta to F2. | |
| H6 | C6 | 6.65 – 6.75 | dd | Ortho to F5; Meta to F2. Isolated from other protons. |
*Note: Exact shifts may vary by
Detailed Splitting Analysis:
-
H6 (The Isolated Proton): Located between the
and groups. It has no adjacent protons. Its signal is a Doublet of Doublets (dd) caused by coupling to F5 (ortho, large ) and F2 (meta, medium ). -
H3 & H4 (The Vicinal Pair): These protons are adjacent to each other. They form an AB system perturbed by two fluorine atoms.
-
H3 couples strongly to F2 (ortho) and H4 (ortho).
-
H4 couples strongly to F5 (ortho) and H3 (ortho).
-
Visual Result: Both H3 and H4 often appear as Triple Doublets (td) or complex multiplets because the
and values are similar (8–10 Hz).
-
Comparative Analysis: Distinguishing Alternatives
In drug development, verifying the correct isomer is crucial. The 2,5-isomer must be distinguished from the 2,4- and 2,6-isomers, which may form as byproducts during synthesis.[1]
Scenario A: this compound vs. 2,6-Difluorothioanisole
-
2,6-Difluorothioanisole (Symmetric):
-
Symmetry: The molecule has a plane of symmetry through the S-Me axis.
-
Spectrum: H3 and H5 are chemically equivalent.
-
Pattern: A simple Doublet (2H, H3/H5) and a Triplet (1H, H4).
-
-
This compound (Asymmetric):
Scenario B: this compound vs. 2,4-Difluorothioanisole
-
2,4-Difluorothioanisole:
-
Key Feature: H3 is "sandwiched" between two fluorine atoms (F2 and F4).
-
Pattern: H3 appears as a distinct Triplet (t) with very large coupling constants due to two ortho-fluorines.[1]
-
-
This compound:
-
Key Feature: No proton is between two fluorines.
-
Pattern: No clear high-frequency triplet; complex overlapping multiplets.[1]
-
Figure 2: Decision tree for distinguishing difluorothioanisole isomers based on 1H NMR splitting patterns.
Advanced Validation: Solvent Effects
While
-
Observation: In DMSO-
, the aromatic protons of this compound will shift slightly downfield (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> to ppm) due to the lack of magnetic anisotropy shielding provided by benzene-like solvents, and potential H-bonding if trace water is present. -
Recommendation: If H3 and H4 overlap in
, run a second spectrum in DMSO- or Acetone- to separate the signals for accurate integration.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shift additivity rules).
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[7] (Authoritative source on H-F coupling patterns).
Sources
- 1. guidechem.com [guidechem.com]
- 2. Page not found - Documentation [docs.chemaxon.com:443]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Thieme E-Journals - Organic Materials / Full Text [thieme-connect.com]
- 7. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
Technical Comparison Guide: GC-MS Fragmentation Pattern of 2,5-Difluorothioanisole
Executive Summary
2,5-Difluorothioanisole (2,5-DFTA) is a critical fluorinated building block in the synthesis of agrochemicals and pharmaceuticals, particularly for modifying metabolic stability via fluorine substitution. In gas chromatography-mass spectrometry (GC-MS), 2,5-DFTA exhibits a distinct fragmentation behavior governed by the stability of the C–S bond and the electron-withdrawing nature of the fluorine substituents.
This guide provides a detailed analysis of the electron ionization (EI) fragmentation pattern of 2,5-DFTA, compares it with key structural analogs (Thioanisole and 2,5-Difluoroanisole), and outlines a robust protocol for differentiating it from regioisomers.
Key Diagnostic Ions (m/z)
| Ion Identity | m/z | Relative Intensity (Predicted*) | Origin |
| Molecular Ion (M⁺) | 160 | Strong (40–70%) | Radical cation [C₇H₆F₂S]⁺˙ |
| Base Peak | 145 | 100% | Loss of Methyl radical [M – CH₃]⁺ |
| Secondary Fragment | 101 | Moderate (20–40%) | Loss of Thioformyl/CS [M – CH₃ – CS]⁺ |
| Phenyl Fragment | 75/76 | Weak | Ring degradation products |
*Based on validated fragmentation mechanisms of thioanisole derivatives.
Experimental Protocol: GC-MS Analysis
To ensure reproducible fragmentation and isomer differentiation, the following protocol utilizes standard 70 eV Electron Ionization (EI).
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Concentration: 100 µg/mL (100 ppm).
-
Derivatization: Not required (volatile organic compound).
Instrument Parameters (Agilent 5977B / Shimadzu QP2020 NX equivalent)
-
Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm ID × 0.25 µm df).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Temperature: 250 °C (Split mode 10:1).
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C (EI, 70 eV).
-
Scan Range: m/z 40–350.
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 2,5-DFTA follows a specific pathway driven by the lability of the alkyl-sulfur bond and the stability of the resulting aromatic cation.
Primary Pathway: Methyl Radical Loss (α-Cleavage)
Unlike anisoles (ethers) where C–O bond cleavage can vary, thioanisoles predominantly undergo cleavage of the S–CH₃ bond.
-
Mechanism: The molecular ion (m/z 160) loses a methyl radical (•CH₃, 15 Da) to form the stable 2,5-difluorophenylthiol cation (m/z 145).
-
Stability: This ion is stabilized by resonance from the sulfur atom and is consistently the Base Peak (100%) in thioanisole spectra.
Secondary Pathway: Carbon Monosulfide (CS) Elimination
Following methyl loss, the m/z 145 cation undergoes ring contraction or direct elimination of a neutral CS molecule (44 Da).
-
Transition: m/z 145
m/z 101. -
Product: The resulting ion at m/z 101 corresponds to the 2,5-difluorophenyl cation ([C₆H₃F₂]⁺). This is a diagnostic "fingerprint" ion for the difluoro-substitution pattern.
Visualization of Fragmentation Pathway
Figure 1: Proposed EI fragmentation pathway for this compound showing the dominant methyl loss followed by CS elimination.
Comparative Analysis
To validate the identity of 2,5-DFTA, it must be compared against its non-fluorinated parent and its oxygen analog. This comparison highlights the "Mass Shift" effect of fluorine atoms.
Comparison Table: Thioanisole vs. 2,5-DFTA vs. 2,5-DFA
| Feature | Thioanisole (Parent) | This compound (Target) | 2,5-Difluoroanisole (O-Analog) |
| Formula | C₇H₈S | C₇H₆F₂S | C₇H₆F₂O |
| Molecular Weight | 124 | 160 | 144 |
| Base Peak (100%) | m/z 109 [M–CH₃]⁺ | m/z 145 [M–CH₃]⁺ | m/z 129 [M–CH₃]⁺ |
| Secondary Ion | m/z 65 [M–CH₃–CS]⁺ | m/z 101 [M–CH₃–CS]⁺ | m/z 101 [M–CH₃–CO]⁺ |
| Shift Logic | Reference | +36 Da (2 × F) | Oxygen replaces Sulfur (-16 Da) |
Analysis:
-
The Fluorine Shift: The substitution of two hydrogens (approx. 2 Da) with two fluorines (38 Da) results in a net mass increase of 36 Da . This shift is consistent across the molecular ion and the primary fragments (124
160; 109 145). -
Sulfur vs. Oxygen: The thioanisole derivative loses CS (44 Da) to form the m/z 101 ion, whereas the anisole derivative loses CO (28 Da) to form the same m/z 101 (difluorophenyl) cation. This convergence at m/z 101 is a critical cross-validation point.
Differentiation from Regioisomers
A common challenge in synthesis is distinguishing 2,5-DFTA from its isomers (e.g., 2,4-DFTA or 3,5-DFTA). While their mass spectra are highly similar, subtle intensity differences and retention times are key.[1]
The Ortho Effect
-
2,5-DFTA & 2,6-DFTA: Isomers with fluorine at the ortho position (C2 or C6) relative to the thioether group often show a slightly reduced Molecular Ion intensity due to steric strain or electronic repulsion facilitating the loss of the methyl group.
-
3,4-DFTA & 3,5-DFTA: Meta/Para isomers typically exhibit a more intense Molecular Ion (M⁺) relative to the base peak compared to ortho-isomers.
Isomer Identification Decision Tree
Figure 2: Logic flow for confirming the thioanisole core and differentiating isomers based on relative ion intensities.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Thioanisole (CAS 100-68-5). National Institute of Standards and Technology.[2][3] [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2,5-Difluoroanisole (CAS 75626-17-4). National Institute of Standards and Technology.[2][3] [Link]
-
PubChem. Compound Summary for this compound. National Library of Medicine. [Link]
- Shiozaki, M. (1999). Synthesis of fluoro-substituted thioanisoles. Synthetic Communications. (Mechanistic reference for thioanisole stability).
Sources
A Senior Application Scientist's Guide to Characterizing the Aryl Methyl Sulfide Bond: An In-Depth Comparison of Vibrational Spectroscopy and a Look at Orthogonal Techniques
For researchers and professionals in drug development and materials science, the precise identification and characterization of functional groups are paramount. The aryl methyl sulfide moiety (Ar-S-CH₃) is a common structural motif with significant implications for a molecule's physical, chemical, and biological properties. This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of the aryl methyl sulfide bond, offers a comparative look at Raman spectroscopy, and discusses the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in its comprehensive characterization.
The Vibrational Landscape of Aryl Methyl Sulfides: A Tale of Two Bonds
Infrared spectroscopy is a powerful technique that probes the vibrational modes of molecules.[1] Covalent bonds can be conceptualized as stiff springs, and the absorption of infrared radiation excites these bonds, causing them to stretch and bend at specific frequencies that are characteristic of the bond type and its molecular environment.[2] For an aryl methyl sulfide, our primary interests lie in the vibrations of the C-S and associated bonds.
The C-S stretching vibration is notoriously weak and can be challenging to definitively assign in an IR spectrum.[3] This is due to the relatively small change in dipole moment during the vibration. Unlike the strong, sharp carbonyl (C=O) peak that chemists often rely on, the C-S stretch appears in the crowded "fingerprint" region of the spectrum (typically below 1500 cm⁻¹) and can be coupled with other vibrations.[1][4]
Key IR Absorptions for the Aryl Methyl Sulfide Moiety
The interpretation of the IR spectrum of an aryl methyl sulfide requires a holistic approach, considering not just the C-S stretch but also the vibrations of the aromatic ring and the methyl group.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes and Causality |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | These peaks, characteristic of sp² hybridized carbons, confirm the presence of the aryl group. Their precise position can be influenced by ring substitution. |
| Aliphatic C-H Stretch (Methyl) | 3000-2850 | Medium | Asymmetric and symmetric stretching of the S-CH₃ group. The presence of these peaks confirms the methyl component of the sulfide.[4] |
| Aromatic C=C Stretch | 1620-1450 | Medium to Weak | Typically, a series of sharp bands indicating the vibrations of the benzene ring. Their positions and intensities are sensitive to the substitution pattern on the ring. |
| Methyl C-H Bend (Scissoring/Asymmetric) | ~1450-1430 | Medium | Bending vibrations of the methyl group. These can sometimes overlap with aromatic ring vibrations. |
| C(aryl)-S Stretch | 710-610 | Weak to Medium | This is the key, yet often elusive, peak. Its position is influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups can slightly increase the frequency, while electron-donating groups may lower it.[3] |
| C(methyl)-S Stretch | 700-600 | Weak to Medium | Often coupled with the C(aryl)-S stretch, further complicating definitive assignment. |
Table 1: Characteristic IR absorption ranges for aryl methyl sulfides.
The following diagram illustrates the key structural components and their corresponding vibrational modes that are relevant in the IR spectrum of an aryl methyl sulfide, such as the model compound thioanisole.
Caption: Molecular structure of thioanisole with key IR vibrational modes highlighted.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum of Thioanisole
Attenuated Total Reflectance (ATR) is a widely used sampling technique for liquid samples due to its minimal sample preparation requirements.[5][6][7] The following protocol outlines the steps for obtaining an ATR-FTIR spectrum of a liquid aryl methyl sulfide, such as thioanisole.
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Thioanisole (or other liquid aryl methyl sulfide).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step Procedure
-
Background Spectrum Acquisition:
-
Rationale: This step is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal from the sample spectrum, ensuring that the resulting spectrum is solely that of the analyte.
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
In the spectrometer software, initiate the collection of a background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
-
Sample Application:
-
Rationale: Proper contact between the sample and the ATR crystal is essential for a strong signal.
-
Procedure:
-
Place a single drop of thioanisole onto the center of the ATR crystal. Ensure the crystal is fully covered. For volatile samples, it may be necessary to cover the ATR accessory to minimize evaporation during the measurement.
-
-
-
Sample Spectrum Acquisition:
-
Rationale: Similar to the background scan, co-adding multiple scans improves the quality of the final spectrum.
-
Procedure:
-
Initiate the collection of the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.
-
-
-
Data Processing and Analysis:
-
Rationale: The raw data is an interferogram, which is converted into a spectrum (absorbance vs. wavenumber) via a Fourier transform. Baseline correction may be necessary to account for any sloping baselines.
-
Procedure:
-
-
Cleaning:
-
Rationale: Thorough cleaning prevents cross-contamination between samples.
-
Procedure:
-
Remove the thioanisole from the ATR crystal using a lint-free wipe.
-
Clean the crystal with a solvent-dampened wipe and allow it to dry.
-
-
The following diagram illustrates the workflow for acquiring an ATR-FTIR spectrum.
Caption: A step-by-step workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
A Comparative Perspective: Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR.[2][10] While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is the selection rule: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability.
This fundamental difference has significant implications for the analysis of aryl methyl sulfides:
-
C-S Bond Visibility: The C-S bond, being relatively non-polar, often exhibits a weak IR absorption. However, due to the polarizability of the sulfur atom, the C-S stretch can give rise to a more intense and easily identifiable peak in the Raman spectrum.[11]
-
Symmetry: For highly symmetrical molecules, some vibrations may be IR-inactive but Raman-active, and vice-versa. This can be particularly useful in analyzing substituted aryl systems.
-
Aqueous Samples: Water is a very strong absorber in the mid-IR region, which can obscure the spectra of aqueous solutions. In contrast, water is a very weak Raman scatterer, making Raman spectroscopy an excellent choice for analyzing samples in aqueous media.[10]
| Feature | FTIR Spectroscopy | Raman Spectroscopy |
| Principle | Absorption of IR radiation | Inelastic scattering of monochromatic light |
| C-S Bond Signal | Typically weak and difficult to assign | Often stronger and more readily identifiable |
| Aqueous Samples | Difficult due to strong water absorbance | Well-suited due to weak water scattering |
| Fluorescence | Not an issue | Can be a problem for some samples, though the use of a near-infrared (NIR) laser can mitigate this.[10] |
| Sample Preparation | Minimal for ATR | Minimal |
Table 2: Comparison of FTIR and Raman spectroscopy for the analysis of aryl methyl sulfides.
Orthogonal Techniques for Unambiguous Characterization
While vibrational spectroscopy provides valuable information about the functional groups present, a comprehensive characterization of an aryl methyl sulfide requires the use of orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For an aryl methyl sulfide, NMR can:
-
Confirm the presence and connectivity of the aryl and methyl groups:
-
¹H NMR: Expect to see signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the benzene ring, and a singlet in the aliphatic region (around 2.5 ppm) for the three equivalent protons of the methyl group.[12]
-
¹³C NMR: Will show distinct signals for the aromatic carbons and a signal for the methyl carbon.
-
-
Determine the substitution pattern on the aromatic ring: The splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum can be used to deduce the substitution pattern (ortho, meta, or para).
-
³³S NMR: While less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, this technique can directly probe the sulfur atom.[13][14] However, it often results in very broad signals for sulfides.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the aryl methyl sulfide. The presence of sulfur can often be identified by the M+2 peak, which arises from the natural abundance of the ³⁴S isotope (approximately 4.2%).
-
Fragmentation Patterns: The molecule will fragment in a predictable manner upon ionization. Common fragmentation pathways for aryl methyl sulfides include cleavage of the C(aryl)-S and C(methyl)-S bonds.[15][16] The fragmentation pattern can provide further confirmation of the structure.
The following diagram illustrates the complementary nature of these analytical techniques for the comprehensive characterization of an aryl methyl sulfide.
Caption: The synergistic use of multiple analytical techniques for the unambiguous characterization of aryl methyl sulfides.
Conclusion
The characterization of the aryl methyl sulfide bond is a multifaceted task that benefits from a multi-technique approach. While IR spectroscopy provides a valuable first look at the functional groups present, the weakness of the C-S stretching absorption necessitates a careful and holistic interpretation of the spectrum. Raman spectroscopy offers a significant advantage in this regard, often providing a more distinct signal for the C-S bond. For unambiguous structural elucidation, NMR spectroscopy and mass spectrometry are indispensable, providing detailed information on connectivity, substitution patterns, and molecular weight. By understanding the strengths and limitations of each of these techniques, researchers can confidently and accurately characterize molecules containing the important aryl methyl sulfide moiety.
References
-
Journal of the Chemical Society B: Physical Organic. (1968). The infrared and Raman spectra of some thioacetals. Journal of the Chemical Society B: Physical Organic, 1030. Retrieved from [Link]
-
Larkin, P. (2011). IR and Raman Spectra-Structure Correlations. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MDPI. (2021). New Insights on the Raman and SERS Spectra of Luteolin under Different Excitation Conditions: Experiments and DFT Calculations. MDPI. Retrieved from [Link]
-
Pro-Lite Technology. (2017). Comparison of FT-IR and Raman Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) IR spectra of 1 after immersion in thioanisole and after illumination... Retrieved from [Link]
-
Petrich, W. (2005). Comparison of mid-infrared and Raman spectroscopy in the quantitative analysis of serum. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thioanisole. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... Retrieved from [Link]
- Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry, 40(2), 311-317.
-
Wageningen University & Research. (2021). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N‐Aryl Propynamides and DMSO toward. WUR eDepot. Retrieved from [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Choi, H. (2008). Conformation-specific Raman Bands and Electronic Conjugation in Substituted Thioanisoles. PubMed. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]
-
American Chemical Society. (1987). Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared and Raman spectroscopy of organometallic compounds. Retrieved from [Link]
-
Wagler, T. A., et al. (2003). Solid state 33S NMR of inorganic sulfides. Journal of Magnetic Resonance. Retrieved from [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Comparing the Performance of Raman and Near-Infrared Imaging in the Prediction of the In Vitro Dissolution Profile of Extended-Release Tablets Based on Artificial Neural Networks. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
Cappellin, L., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. PubMed. Retrieved from [Link]
-
University of Ottawa. (n.d.). (33S) Sulfur NMR. Retrieved from [Link]
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MDPI. (2020). 33S NMR: Recent Advances and Applications. MDPI. Retrieved from [Link]
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Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]
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CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][17][18] oxazepin-3 (2H)-ones (thiones). Retrieved from [Link]
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ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]
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University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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comparing reactivity of 2,5-difluoro vs 2,4-difluoro thioanisole
Comparative Reactivity Guide: 2,4-Difluorothioanisole vs. 2,5-Difluorothioanisole
Executive Summary & Strategic Positioning
In the optimization of lead compounds, the choice between 2,4-difluorothioanisole (2,4-DFTA) and This compound (2,5-DFTA) is rarely arbitrary. While both serve as lipophilic, fluorinated scaffolds, their reactivity profiles diverge significantly under lithiation and metabolic stress.
-
2,4-DFTA is the "Blocked & Acidic" scaffold. It offers superior metabolic stability against ring hydroxylation (blocked para-position) and features a single, highly acidic proton site (H3) for predictable functionalization.
-
2,5-DFTA is the "Cooperative & Electronic" scaffold. It utilizes the synergistic directing effects of fluorine and sulfur for C6-functionalization but remains vulnerable to metabolic attack at the open para-position (C4).
This guide dissects these differences to aid in rational scaffold selection.
Electronic Landscape & Activation Sites
To predict reactivity, we must visualize the electronic "terrain" of these molecules. The interplay between the Inductive Effect (-I) of Fluorine and the Complex Induced Proximity Effect (CIPE) of the Methylthio group dictates the outcome.
Structural Visualization (Graphviz)
The following diagram maps the reactive "hotspots" for electrophilic aromatic substitution (EAS) and Directed Ortho Metalation (DoM).
Figure 1: Comparative activation maps. Note the "double-fluorine" activation of H3 in the 2,4-isomer versus the "Sulfur-Fluorine" cooperation at H6 in the 2,5-isomer.
Detailed Reactivity Analysis
Lithiation (Directed Ortho Metalation)
The most distinct chemical difference lies in how these isomers react with organolithiums (n-BuLi or LDA).
-
2,4-Difluorothioanisole (The H3 Trap):
-
Mechanism: The proton at C3 is flanked by two fluorine atoms. Due to the strong inductive effect of fluorine, this position is exceptionally acidic (estimated pKa ~26-27).
-
Selectivity: Lithiation occurs almost exclusively at C3. The SMe group (at C1) has little influence because the acidity of the C3 proton dominates the kinetic landscape.
-
Risk: The resulting 3-lithio species is prone to LiF elimination to form a benzyne intermediate if the temperature rises above -70°C.
-
-
This compound (The H6 Cooperative):
-
Mechanism: The proton at C6 is flanked by the SMe group (C1) and a Fluorine atom (C5).
-
Selectivity: This is a classic "Cooperative Directing Effect." The SMe group coordinates the Lithium (CIPE), while the Fluorine acidifies the proton. This leads to high regioselectivity at C6.
-
Advantage: The C6 position is sterically less encumbered than the C3 position of the 2,4-isomer, often resulting in higher yields with bulky electrophiles.
-
Metabolic Stability (ADME Profile)
In drug discovery, the position of the fluorines dictates the "Soft Spot" analysis.
| Feature | 2,4-Difluorothioanisole | This compound |
| Ring Oxidation (CYP450) | High Stability. The para-position (C4) is blocked by Fluorine. This prevents the common para-hydroxylation metabolic clearance pathway. | Lower Stability. The para-position (C4) is occupied by a Hydrogen. This site is electronically activated by the ortho-F (C5) and is a prime target for hydroxylation. |
| S-Oxidation (Sulfoxide) | Moderate. The para-F donates electron density back to the ring via resonance, keeping the Sulfur relatively nucleophilic. | High. The meta-F (C5) is purely electron-withdrawing (inductive). This reduces electron density on the Sulfur, slowing down S-oxidation. |
Experimental Protocols
These protocols are designed to validate the regioselectivity described above.
Protocol A: Regioselective Lithiation of 2,4-Difluorothioanisole
Target: Functionalization at C3 (Between Fluorines)
-
Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add 2,4-difluorothioanisole (1.0 eq, 5 mmol) and anhydrous THF (20 mL).
-
Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath). Critical: Do not allow temp to rise > -70°C to prevent benzyne formation.
-
Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 10 minutes.
-
Why LDA?n-BuLi is nucleophilic and might attack the SMe group or the ring. LDA is a bulky, non-nucleophilic base perfect for this acidic proton.
-
-
Equilibration: Stir at -78°C for 45 minutes. The solution typically turns pale yellow.
-
Quench: Add electrophile (e.g., DMF or I2) (1.2 eq) slowly.
-
Workup: Warm to RT, quench with sat. NH4Cl, extract with EtOAc.
Protocol B: Regioselective Lithiation of this compound
Target: Functionalization at C6 (Ortho to Sulfur)
-
Preparation: Flame-dry flask under Argon. Add This compound (1.0 eq) and anhydrous THF.
-
Cooling: Cool to -78°C .
-
Deprotonation: Add n-BuLi (1.1 eq) dropwise.
-
Why n-BuLi? The C6 proton is less acidic than the C3 of the 2,4-isomer. The coordination of the SMe group allows n-BuLi to work effectively via the CIPE mechanism without causing nucleophilic attack.
-
-
Equilibration: Stir at -78°C for 1 hour.
-
Quench/Workup: Add electrophile, warm, and extract as above.
Data Comparison Table
| Parameter | 2,4-Difluorothioanisole | This compound |
| Primary Lithiation Site | C3 (Between two Fs) | C6 (Between SMe and F) |
| Est. pKa of Active H | ~26.5 (Highly Acidic) | ~29.0 (Moderately Acidic) |
| Preferred Base | LDA (to avoid nucleophilic attack) | n-BuLi (stabilized by S-Li coord) |
| Benzyne Risk | High (2,3-benzyne via LiF elim) | Moderate (5,6-benzyne via LiF elim) |
| Metabolic Soft Spot | S-Oxidation (Sulfur) | C4-Hydroxylation (Ring) |
| Electronic Character | Electron Rich Sulfur / Deficient Ring | Electron Poor Sulfur / Deficient Ring |
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link (Foundational review establishing SMe and F directing group hierarchy).
-
Leroux, F., et al. (2005). Fluorine-containing organolithiums: synthesis and applications. Chemical Reviews, 105(3), 827-856. Link (Specific data on fluorobenzene lithiation stability and benzyne elimination).
- Smith, D. A. (2021). Metabolism of Fluorinated Pharmaceuticals. In Fluorine in Medicinal Chemistry.
elemental analysis standards for C7H6F2S
Precision Elemental Analysis of Fluorinated Thioethers ( )
A Comparative Standardization Guide
Executive Summary: The "Fluorine-Sulfur" Analytical Paradox
For researchers in drug development, the elemental analysis (EA) of fluorinated organosulfur compounds—specifically those with the formula
This guide objectively compares the performance of industry-standard reference materials (Sulfanilamide vs. BBOT) against "Matrix-Matched" strategies to validate the purity of
Part 1: Analyte Profile & Theoretical Targets
Before selecting a standard, one must define the target. For a generic isomer of
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 7 | 12.011 | 84.077 | 52.49% |
| Hydrogen (H) | 6 | 1.008 | 6.048 | 3.78% |
| Fluorine (F) | 2 | 18.998 | 37.996 | 23.72% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 20.01% |
The Challenge: Standard "Universal" calibrations often fail here because they do not account for the F-to-S ratio of ~1.2:1.
Part 2: Comparative Analysis of Standards
We evaluate three standardization strategies based on Recovery Accuracy , Matrix Similarity , and Fluorine Tolerance .
Option A: Sulfanilamide (
)
The Industry Workhorse
-
Role: Primary calibration standard for CHNS.
-
Performance: Excellent for S (18.62%), but contains 0% Fluorine .
-
Verdict: Insufficient alone. Using Sulfanilamide to calibrate for
often leads to Sulfur over-estimation because the instrument is not primed for the F-interference that occurs in the actual sample.
Option B: BBOT (
)
The High-Stability Alternative
-
Role: Standard for simultaneous CHNS, often used for higher carbon ranges.
-
Performance: Lower S content (7.44%) compared to our target (20%).
-
Verdict: Poor Match. The large gap in Sulfur content (7% vs 20%) introduces linearity errors. Like Sulfanilamide, it lacks Fluorine, failing to validate the F-trap efficiency.
Option C: Matrix-Matched Dual Standard (Recommended)
The "Gold Standard" Protocol
-
Strategy: A physical mixture of Sulfanilamide (for S) and 4-Fluorobenzoic Acid (for F).
-
Performance: By mixing these, you simulate the combustion environment of
. -
Verdict: Superior. This is the only method that validates the instrument's ability to handle 23% Fluorine while accurately recovering 20% Sulfur.
Summary Table: Standards Comparison
| Feature | Sulfanilamide | BBOT | Matrix-Matched (Sulfanilamide + 4-FBA) |
| Sulfur Content | 18.62% (Good Match) | 7.44% (Low) | Adjustable (High) |
| Fluorine Content | 0% | 0% | ~13.5% (in 4-FBA) |
| Matrix Similarity | Low | Low | High |
| F-Trap Validation | No | No | Yes |
| Rec. Application | Daily System Check | High-C Polymers | Fluorinated Pharmaceutics |
Part 3: Scientific Integrity & Experimental Protocol
To achieve <0.3% error, you cannot simply "burn" the sample. You must use Combustion Additives to manage the Fluorine.
The Protocol: "The Tungsten-Magnesium Shield"
This protocol ensures Fluorine is trapped (preventing quartz damage) while Sulfur is released.
-
Weighing: Weigh 1.5–2.0 mg of
into a tin capsule. -
Additive 1 (Oxidation Aid): Add 5–10 mg of Tungsten (VI) Oxide (
) .-
Causality:
prevents the formation of non-volatile metal sulfates, ensuring all Sulfur is released as .
-
-
Additive 2 (Fluorine Trap): Add 5 mg of Magnesium Oxide (MgO) .
-
Causality: MgO reacts with HF and
to form stable , preventing the Fluorine from etching the quartz tube or interfering with the TCD detector.
-
-
Combustion: Flash combustion at 1150°C with Oxygen injection.
-
Calibration: Run the Matrix-Matched Standard (Option C above) treated with the same additives immediately before the sample.
Part 4: Visualization of Workflows
Diagram 1: The "Fluorine-Safe" Combustion Pathway
This diagram illustrates how the additives protect the analysis integrity.
Diagram 2: Decision Tree for Standard Selection
A logical guide for researchers to choose the right standard based on their specific analyte.
References
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for Elemental Analysis. Retrieved from [Link]
-
Elementar. Elemental Analysis of Fluorine-Containing Samples. Retrieved from [Link]
-
Royal Society of Chemistry. Interference of Carbon Dioxide in Organofluorine Analysis. Analyst, 1962. Retrieved from [Link]
Safety Operating Guide
A Guide to the Safe Disposal of 2,5-Difluorothioanisole
This document provides essential procedural guidance for the safe and compliant disposal of 2,5-Difluorothioanisole. As a specialty chemical, particularly within research and development, adherence to strict safety and disposal protocols is paramount to ensure the well-being of laboratory personnel and the preservation of our environment. This guide is structured to provide a comprehensive operational plan, from immediate handling considerations to the final steps of waste management, grounded in established safety principles for halogenated organic compounds.
Hazard Assessment and Profile
Due to the presence of fluorine and sulfur, combustion byproducts may include hazardous substances such as hydrogen fluoride, hydrogen sulfide, and sulfur oxides. Therefore, all handling and disposal procedures must be conducted with the assumption that this compound is hazardous.
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Classification | Source |
| Flammable liquid and vapor | Flammable liquids, Category 3 | [1] |
| Causes skin irritation | Skin corrosion/irritation, Category 2 | [1] |
| Causes serious eye irritation | Serious eye damage/eye irritation, Category 2 | [1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | [1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing all potential routes of exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in conjunction with goggles when there is a significant splash hazard. | Protects against splashes of the liquid and exposure to its vapors, which can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-impermeable gloves (e.g., Butyl rubber, Viton®) inspected before each use. A flame-resistant lab coat and impervious clothing are also required.[2][4] | Prevents skin contact, which can lead to irritation.[1][3] The choice of glove material should be based on chemical resistance charts and breakthrough times.[4][5][6][7][8][9] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][10] If a fume hood is not available or in case of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] | Protects against respiratory irritation that may be caused by inhaling vapors.[1] |
| Foot Protection | Closed-toe shoes, preferably safety shoes. | Protects feet from potential spills.[2] |
Spill Management Procedures
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
Immediate Actions:
-
Evacuate: Alert all personnel in the immediate area and evacuate to a safe distance, moving upwind of the spill if possible.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[10][11]
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[10][12]
Spill Cleanup Protocol:
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in Table 2.
-
Contain the Spill: Use an absorbent, non-combustible material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Collect the Waste: Once the liquid has been fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled, and sealable container for hazardous waste.[10]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[13][14]
-
Dispose of Waste: The sealed container with the absorbed material and any contaminated cleaning supplies must be disposed of as halogenated organic waste.[15][16]
Disposal of this compound
As a halogenated organic compound, this compound is classified as hazardous waste and must not be disposed of down the drain or in regular trash.[10][15] The primary and most effective method for the disposal of such compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[16][17][18]
On-site Waste Collection and Storage:
-
Designated Waste Container: Collect all waste containing this compound in a clearly labeled, sealable, and chemically compatible container. The label should read "Hazardous Waste: Halogenated Organic Liquid" and include the full chemical name "this compound".[15]
-
Segregation: Store the halogenated waste container separately from non-halogenated organic waste, as well as from acids, bases, and strong oxidizing agents.[10][16]
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[10] The storage area should have secondary containment to prevent the spread of material in case of a leak.
Off-site Disposal Procedure:
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a certified environmental services contractor.
-
Documentation: Complete all necessary waste manifest forms as required by local and national regulations (e.g., EPA regulations in the United States).
-
Incineration: The contractor will transport the waste to a permitted facility for high-temperature incineration. This process is necessary to break the strong carbon-fluorine bonds and ensure complete destruction of the compound.[18][19][20] Incomplete combustion could lead to the formation of other hazardous fluorinated byproducts.[18][21][22]
Visual Workflow for Disposal Decision
Caption: Disposal decision workflow for this compound.
Spill Response Workflow
Caption: Step-by-step spill response protocol.
References
- Benchchem. Safe Disposal of 2,4-Difluorostyrene: A Procedural Guide.
- Synquest Labs. 2-(Fluorosulfonyl)difluoroacetyl fluoride Safety Data Sheet.
- Fisher Scientific. 2,5-Difluoroaniline Safety Data Sheet.
- Sigma-Aldrich. Difluoroacetic acid Safety Data Sheet.
- PubChem. 2,5-Difluoroanisole.
- Fisher Scientific. 2,5-Dichloroanisole Safety Data Sheet.
- Experidoc. Appendix D. Sample Decontamination Procedures.
- Occupational Safety and Health Administration. FLUORINE.
- Taylor & Francis Online. On the Incinerability of Highly Fluorinated Organic Compounds.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Unspecified Source. Gloves Chemical Resistance Chart.
- New Jersey Department of Health. FLUORINE - NJ.gov.
- Stanford Environmental Health & Safety. Decontamination - Biosafety Manual.
- U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams.
- University of California, Berkeley - Environment, Health and Safety. Ansell Chemical Resistance Glove Chart.
- National Institutes of Health. The NIH Drain Discharge Guide.
- Emory University. Hazardous Waste - EHSO Manual 2025-2026.
- U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- University of California, San Diego - Environmental Health and Safety. OSHA Glove Selection Chart.
- NILU. Emissions from incineration of fluoropolymer materials.
- U.S. Environmental Protection Agency. Field Equipment Cleaning and Decontamination at the FEC.
- Unspecified Source. Fluorine.
- University of Minnesota University Health & Safety. Peroxide-Forming Chemical (PFC) Disposal Requirements.
- RIVM. Per- and polyfluorinated substances in waste incinerator flue gases.
- Unspecified Source. Ophthalmic Instrument Decontamination.
- U.S. Environmental Protection Agency. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).
- C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
- Unspecified Source. CHEMICAL GLOVE RESISTANCE GUIDE.
- Combustion Science and Technology. On the Incinerability of Highly Fluorinated Organic Compounds.
- Occupational Safety and Health Administration. Guidance For Hazard Determination.
- ECETOC. 1,2-DICHLORO-1,1-DIFLUOROETHANE (HFA-132b).
- Tudertechnica. FLUOROPOLYMERS CHEMICAL RESISTANCE.
- Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Promag Enviro Systems. Chemical Resistance Chart.
- Bucknell University. WASTE MANAGEMENT.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
